1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUROQOAYQTBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936719 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-74-0 | |
| Record name | α-Methyl-4-(trifluoromethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1626-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-methyl-p-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-[4-(trifluoromethyl)phenyl]propan-2-amine, a crucial fluorinated analog of amphetamine with significant interest in medicinal chemistry and drug development. The document details two principal synthesis routes: the reductive amination of 1-(4-(trifluoromethyl)phenyl)propan-2-one and the Leuckart reaction of the same precursor. A thorough examination of the synthesis of the key ketone intermediate is also presented. This guide is intended to equip researchers and synthetic chemists with the necessary technical details, mechanistic insights, and procedural knowledge to effectively synthesize this target molecule.
Introduction
This compound, also known as 4-trifluoromethylamphetamine, is a substituted amphetamine derivative. The introduction of a trifluoromethyl group at the para-position of the phenyl ring significantly alters the molecule's lipophilicity, metabolic stability, and pharmacological profile compared to its non-fluorinated counterpart. These modified properties make it a valuable compound for research into new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and as a pharmacological tool to probe receptor interactions. This guide will explore the most common and practical methods for its laboratory-scale synthesis.
Core Synthesis Strategy: The Precursor Ketone
A pivotal intermediate in the most accessible synthetic routes to this compound is the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-2-one. The efficient synthesis of this precursor is paramount for the overall success of the synthetic campaign. A viable method for the preparation of this ketone starts from 4-(trifluoromethyl)phenylacetic acid.
Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-one
Conceptual Pathway: From 4-(Trifluoromethyl)phenylacetic Acid
-
Activation of the Carboxylic Acid: 4-(Trifluoromethyl)phenylacetic acid can be activated by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate is then susceptible to nucleophilic attack.
-
Reaction with a Methyl Organometallic Reagent: The acid chloride can then be reacted with a methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyl lithium (CH₃Li), in a carefully controlled manner (typically at low temperatures) to yield the desired ketone. The use of a Gilman cuprate reagent (e.g., lithium dimethylcuprate, (CH₃)₂CuLi) can offer higher yields and fewer side products.
It is important to note that the direct addition of potent organometallic reagents to acid chlorides can sometimes lead to the formation of tertiary alcohols as a byproduct. Careful control of stoichiometry and reaction temperature is crucial to favor ketone formation.
An alternative, though less direct, route could involve the Dakin-West reaction, which transforms an α-amino acid into a keto-amide.[1] However, this would necessitate the use of the corresponding trifluoromethylated amino acid, which may not be readily available.
A patented process for the synthesis of the constitutional isomer, 1-(3-trifluoromethyl)phenyl-propan-2-one, involves the reaction of a diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate in the presence of a copper catalyst.[2] This method could potentially be adapted for the 4-trifluoromethyl isomer.
Pathway 1: Reductive Amination
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds.[3] This process involves the initial formation of an imine from the ketone and an amine source, followed by the in-situ reduction of the imine to the corresponding amine.
Causality in Experimental Choices
The choice of reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[4] Sodium borohydride (NaBH₄) can also be used, but it is a more potent reducing agent and can reduce the starting ketone if the imine formation is not complete before its addition.[4]
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the reductive amination of 1-(4-(trifluoromethyl)phenyl)propan-2-one. This protocol is based on general procedures for reductive amination and may require optimization for this specific substrate.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-2-one
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) in methanol.
-
To this solution, add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) and ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess NaBH₃CN. Caution: This should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a concentrated NaOH solution until pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Summary
| Parameter | Expected Value |
| Yield | 60-80% (highly dependent on optimization) |
| Purity | >95% after purification |
| Reaction Time | 12-24 hours |
| Key Reagents | Ketone, Ammonia, Sodium Cyanoborohydride |
Pathway 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives, such as ammonium formate or formamide, as both the amine source and the reducing agent.[5] This reaction is typically carried out at elevated temperatures.
Mechanistic Considerations
The Leuckart reaction proceeds through the formation of an N-formyl intermediate.[5] The ketone first reacts with ammonia (generated in situ from ammonium formate or present in formamide) to form an imine. A hydride transfer from formic acid or a related species then reduces the imine. The resulting amine is immediately formylated under the reaction conditions. The final amine product is obtained after hydrolysis of this N-formyl intermediate.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the Leuckart reaction of 1-(4-(trifluoromethyl)phenyl)propan-2-one. This protocol is based on general procedures and may require optimization.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-2-one
-
Ammonium formate or Formamide and Formic Acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., toluene or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(4-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) and ammonium formate (5-10 eq).
-
Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC (after hydrolyzing a small aliquot).
-
After cooling to room temperature, add concentrated hydrochloric acid (sufficient to make the solution strongly acidic) to the reaction mixture.
-
Heat the acidic mixture at reflux for 4-6 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution and make it strongly alkaline (pH > 12) by the careful addition of a concentrated NaOH solution.
-
Extract the alkaline solution with an organic solvent (e.g., toluene, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Data Summary
| Parameter | Expected Value |
| Yield | 40-60% (can be lower than reductive amination) |
| Purity | >95% after purification |
| Reaction Time | 8-14 hours (including hydrolysis) |
| Key Reagents | Ketone, Ammonium Formate (or Formamide/Formic Acid) |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The reductive amination of 1-(4-(trifluoromethyl)phenyl)propan-2-one offers a milder and often higher-yielding route compared to the classical Leuckart reaction. The choice of pathway will depend on the available reagents, equipment, and desired scale of the synthesis. The synthesis of the precursor ketone is a critical first step, and its efficient preparation is key to the overall success of the synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this important fluorinated amphetamine analog for further investigation.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Reductive Amination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
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Leuckart reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1349. [Link]
- Effect of Formamide in the Leuckart Reaction. (2018). Journal of the Chemical Society of Pakistan, 40(4), 583-587.
- Improved method for the synthesis of substituted formylamines and substituted amines. (2009). Google Patents.
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). Molecules, 15(2), 997-1008. [Link]
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Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
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Dakin–West reaction. (2023, October 28). In Wikipedia. Retrieved from [Link]
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Reductive Amination: C–N Bond Formation. (n.d.). Scribd. Retrieved from [Link]
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Synthesis of 1-Cyano-1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone. (n.d.). PrepChem.com. Retrieved from [Link]
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N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. (1997). Google Patents.
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(R)-1-[4-(Trifluoromethyl)phenyl]propane-2-amine. (n.d.). J-GLOBAL. Retrieved from [Link]
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A-010-2026: An In-depth Technical Guide to the Mechanism of Action of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine (Norfenfluramine)
Executive Summary
This guide provides a comprehensive technical overview of the mechanism of action for 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, more commonly known as norfenfluramine. As the major active metabolite of the anorectic agent fenfluramine, norfenfluramine exhibits a complex pharmacology centered on its potent activity as a serotonin-norepinephrine releasing agent (SNRA)[1][2]. Its primary mechanism involves a sophisticated interaction with the serotonin transporter (SERT), leading to a non-exocytotic, carrier-mediated release of serotonin from presynaptic neurons[3][4]. This document will elucidate the molecular interactions, cellular consequences, and key experimental methodologies used to characterize this compound, providing researchers and drug development professionals with a foundational understanding of its serotonergic and broader neurochemical effects.
Introduction: From Fenfluramine Metabolite to Potent Neurotransmitter Releaser
This compound (norfenfluramine) is a critical molecule in the study of serotonergic systems. It is the N-de-ethylated metabolite of fenfluramine, a drug once prescribed for obesity[3][5]. While fenfluramine itself is a potent serotonin releaser, norfenfluramine is not merely a byproduct; it is a pharmacologically active agent with a distinct and potent profile. It acts as a powerful releaser of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA)[1][5]. Understanding the mechanism of norfenfluramine is crucial, not only for contextualizing the effects of its parent compound but also for its utility as a research tool to probe the function of monoamine transporters. Furthermore, its activity at 5-HT2B receptors has been linked to the adverse cardiac effects that led to the withdrawal of fenfluramine, highlighting the importance of a detailed mechanistic understanding[1][3].
This guide will deconstruct the primary mechanism of action: the induction of serotonin release via the serotonin transporter. We will explore the nuanced, multi-step process that differentiates it from simple reuptake inhibitors and discuss its broader receptor interactions that complete its pharmacological profile.
Core Mechanism: Substrate-Induced Transporter-Mediated Serotonin Release
The principal mechanism of action of norfenfluramine is its function as a substrate for the serotonin transporter (SERT). Unlike selective serotonin reuptake inhibitors (SSRIs) which act as antagonists to block the transporter, norfenfluramine is recognized and transported into the presynaptic neuron by SERT[3][4]. This initial step is the gateway to a cascade of events that culminates in the reversal of the transporter's function.
The process can be broken down into the following key stages:
-
Recognition and Transport: Norfenfluramine binds to the outward-facing conformation of SERT, mimicking endogenous serotonin. This binding event triggers a conformational change in the transporter, leading to the internalization of norfenfluramine into the presynaptic neuron.
-
Disruption of Vesicular Storage: Once inside the neuron, norfenfluramine can interact with vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles[4]. This action disrupts the proton gradient necessary for sequestering serotonin within these vesicles, leading to an increase in cytosolic serotonin concentration.
-
SERT Phosphorylation and Reversal: The elevated intracellular serotonin and the presence of norfenfluramine itself trigger intracellular signaling cascades (e.g., involving protein kinase C) that lead to the phosphorylation of the SERT. This phosphorylation event is critical as it shifts the transporter's conformational equilibrium.
-
Reverse Transport (Efflux): The phosphorylated SERT is now primed to transport serotonin out of the neuron and into the synaptic cleft, a process known as reverse transport or efflux[4]. The transporter effectively works in the opposite direction of its normal function, releasing serotonin in a non-vesicular, calcium-independent manner[6]. This carrier-mediated exchange is a hallmark of serotonin releasing agents[3].
This multi-step mechanism results in a substantial increase in synaptic serotonin levels, far greater than what can be achieved with SSRIs alone[7].
Caption: Workflow for an in vitro serotonin release assay.
Conclusion
This compound (norfenfluramine) is a potent serotonin-norepinephrine releasing agent with a complex and well-characterized mechanism of action. Its ability to act as a substrate for monoamine transporters, particularly SERT, and induce reverse transport is a key feature that distinguishes it from reuptake inhibitors. This action, combined with its direct agonism at 5-HT2 receptor subtypes, defines its overall pharmacological profile, including both its historical therapeutic rationale and its significant adverse effects. The experimental protocols detailed herein provide a framework for the continued investigation of norfenfluramine and other novel releasing agents, which remain valuable tools in neuropharmacological research and drug development.
References
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Norfenfluramine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Serotonin–norepinephrine releasing agent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Gobbi, M., Parazzoli, A., & Mennini, T. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 323–327. Available from: [Link]
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Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191–1199. Available from: [Link]
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Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & Therapeutics, 95(1), 73–88. Available from: [Link]
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Serotonin releasing agent - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Kelly, C. R., & Sharif, N. A. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 843–851. Available from: [Link]
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Serotonin releasing agent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Puig de Parada, M., Parada, M. A., Pothos, E., & Hoebel, B. G. (1995). D-Fenfluramine, but not D-norfenfluramine, uses calcium to increase extracellular serotonin. Life Sciences, 56(22), PL415–PL420. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 1-[4-(trifluoromethyl)phenyl]propan-2-amine. As a key structural motif in medicinal chemistry and drug development, a thorough understanding of its analytical signature is paramount for researchers, scientists, and quality control professionals. This document eschews a rigid template, instead adopting a logical workflow that mirrors the process of structural elucidation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides not only the predicted data but also the scientific rationale behind the spectral features, detailed experimental protocols, and visual aids to facilitate understanding. The methodologies and interpretations are grounded in established principles and authoritative sources to ensure scientific integrity and practical utility.
Introduction: The Analytical Imperative
This compound, an analog of amphetamine, possesses a unique combination of a chiral aminopropane backbone and a phenyl ring bearing a potent electron-withdrawing trifluoromethyl (-CF₃) group. This substitution significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in pharmaceutical research. Unambiguous structural confirmation and purity assessment are critical first steps in any research and development pipeline. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint essential for identity confirmation, quality control, and regulatory compliance.
This guide serves as a practical reference for interpreting the spectral data of this specific molecule, leveraging predictive models and foundational spectroscopic principles.
Molecular Structure and Analytical Workflow
A multi-faceted analytical approach is required for complete characterization. The logical workflow involves complementary techniques, each providing a unique piece of the structural puzzle.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-a | 1.15 | Doublet (d) | 3H | J(H-a, H-b) ≈ 6.6 | Methyl protons adjacent to a single proton (methine). |
| H-b | 3.15 | Sextet or Multiplet (m) | 1H | J(H-b, H-a) ≈ 6.6, J(H-b, H-c) ≈ 6.8 | Methine proton coupled to methyl (3H) and methylene (2H) protons. |
| H-c | 2.70 (dd) & 2.90 (dd) | Multiplet (m) or 2x dd | 2H | J(gem) ≈ 13.5, J(H-c, H-b) ≈ 6.8 | Diastereotopic methylene protons adjacent to a chiral center, coupled to each other and the methine proton. |
| H-d | 7.30 | Doublet (d) | 2H | J(H-d, H-e) ≈ 8.2 | Aromatic protons ortho to the alkyl chain, coupled to H-e. |
| H-e | 7.55 | Doublet (d) | 2H | J(H-e, H-d) ≈ 8.2 | Aromatic protons ortho to the -CF₃ group, deshielded by its electron-withdrawing effect and coupled to H-d. |
| N-H | ~1.50 | Broad Singlet (br s) | 2H | - | Amine protons, typically broad due to quadrupole broadening and exchange. Position is concentration-dependent. |
Note: Predictions are based on established chemical shift principles and data from similar structures. Actual values may vary slightly.[1][2]
Sources
1-[4-(Trifluoromethyl)phenyl]propan-2-amine solubility in different solvents
An In-depth Technical Guide to the Solubility of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of significant interest in pharmaceutical research and development. The document elucidates the physicochemical principles governing its solubility in various solvent systems, offering a theoretical framework for understanding its behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, ensuring methodological robustness and data integrity. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to effectively handle and formulate this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and in vitro screening to formulation and in vivo bioavailability.[1][2] Poor aqueous solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and challenges in developing viable dosage forms. Conversely, understanding a compound's solubility profile across a range of solvents is paramount for successful formulation, purification, and analytical method development.
This compound, an amphetamine derivative, possesses structural features that present a unique solubility profile. The presence of a primary amine group, a trifluoromethylphenyl moiety, and its overall molecular architecture dictates its interaction with different solvents. This guide will delve into these aspects, providing a robust scientific foundation and practical methodologies for its characterization.
Physicochemical Properties and Their Influence on Solubility
The solubility of this compound is governed by a combination of factors, including its molecular weight, polarity, pKa, and capacity for hydrogen bonding.
-
Molecular Structure and Polarity : The molecule consists of a hydrophobic trifluoromethylphenyl group and a more hydrophilic aminopropane side chain. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence the basicity of the amine. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its potential for solubility in protic solvents.
-
Basicity and pKa : As an amine, this compound is basic due to the lone pair of electrons on the nitrogen atom.[3] This basicity allows it to react with acids to form salts, which are often significantly more water-soluble than the free base.[3][4] The pKa of the conjugate acid of a similar compound, fenfluramine, is 9.6, suggesting that this compound will exist predominantly in its protonated, cationic form in acidic environments, enhancing its aqueous solubility.[5]
-
Solvent Effects :
-
Polar Protic Solvents (e.g., Water, Ethanol) : Lower molecular weight amines can form hydrogen bonds with water, contributing to their solubility.[6] However, as the carbon chain length increases, the hydrophobic character dominates, leading to decreased water solubility.[4][6] The hydrochloride salt of the compound is expected to be more soluble in water than the free base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds, including amines. Solubility data for analogous compounds like 3-trifluoromethylamphetamine and 3-trifluoromethyl-N-ethylamphetamine show good solubility in DMF and DMSO (e.g., 30 mg/mL).[7][8]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether) : Amines are generally soluble in organic solvents like diethyl ether.[4] The hydrophobic trifluoromethylphenyl group will favor solubility in nonpolar solvents.
-
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility of Free Base | Rationale |
| Polar Protic | Water | Low to Insoluble | The presence of a significant hydrophobic moiety (trifluoromethylphenyl group) is expected to limit aqueous solubility.[4][6] |
| Ethanol | Soluble | The alkyl chain of ethanol can interact with the hydrophobic parts of the molecule, while the hydroxyl group can hydrogen bond with the amine. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Good general solvent for organic molecules; can act as a hydrogen bond acceptor. Analogs show good solubility.[7][8] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a versatile polar aprotic solvent. Analogs show good solubility.[7][8] | |
| Nonpolar | Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the trifluoromethylphenyl group. |
| Diethyl Ether | Soluble | Common organic solvent for amines.[4] | |
| Aqueous Acid | Dilute HCl | Soluble | The basic amine will be protonated to form a more soluble hydrochloride salt.[3][9][10] |
| Aqueous Base | Dilute NaOH | Insoluble | The free base is expected to be poorly water-soluble and will not be protonated in a basic solution. |
Experimental Determination of Solubility
Accurate determination of solubility is crucial and can be achieved through well-established methodologies. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[11][12]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.[11][12]
Protocol:
-
Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure saturation.
-
Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[1] A shaker or rotator provides consistent mixing.
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification : Accurately dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Calculation : The solubility is calculated from the measured concentration in the saturated solution.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Potentiometric Titration for Solubility in Aqueous Acid
For basic compounds like amines, potentiometric titration can be an effective method to determine solubility in aqueous acidic solutions.[13][14][15][16]
Protocol:
-
Sample Preparation : Prepare a saturated solution of this compound in deionized water by stirring an excess amount of the compound for 24 hours, followed by filtration.
-
Titration Setup : Place a known volume of the saturated solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a pH meter.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition : Record the pH of the solution after each addition of the titrant.
-
Endpoint Determination : Plot the pH versus the volume of titrant added. The equivalence point, where the amine is fully neutralized, can be determined from the inflection point of the titration curve.
-
Calculation : The concentration of the amine in the saturated solution (i.e., its solubility) can be calculated from the volume of titrant required to reach the equivalence point.
Diagram of Potentiometric Titration for Solubility
Caption: Step-by-step workflow for determining aqueous solubility via potentiometric titration.
Conclusion
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Hörter, D.; Dressman, J. B. Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Adv. Drug Deliv. Rev.2001 , 46 (1-3), 75-87. [Link]
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Avdeef, A. The Rise of Shake-Flask Solubility. Solubility & Dissolution2016 . [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
-
PubChem. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
-
Bos, M.; Dahmen, E. A. M. F. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Anal. Chim. Acta1971 , 57 (2), 361-366. [Link]
-
Amine Unknowns. [Link]
-
BYJU'S. Test for Amino Groups. [Link]
-
EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
Analyst. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. [Link]
-
ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
Scribd. Amine Aqueous Solution Total Amine Concentration Potentiometry. [Link]
-
PubChem. Fenfluramine. [Link]
-
Wikipedia. Norfenfluramine. [Link]
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Abstract
This document provides a detailed protocol for the laboratory synthesis of 1-[4-(trifluoromethyl)phenyl]propan-2-amine, a valuable amine derivative in pharmaceutical research and organic synthesis. The selected synthetic route is the Leuckart reaction, a classic and robust method for the reductive amination of ketones. This application note elaborates on the underlying chemical principles, provides a step-by-step experimental procedure, outlines necessary safety precautions, and presents a comprehensive guide intended for researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
The trifluoromethyl group (-CF3) is a critical pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Consequently, trifluoromethylated building blocks like this compound are of significant interest.
The synthesis of this primary amine is most effectively achieved through the reductive amination of its corresponding ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-2-one.[3][4][5] Among various reductive amination methods, the Leuckart reaction offers a direct, one-pot approach using readily available and inexpensive reagents.[6][7] The reaction is distinguished by its use of formic acid or a derivative, such as ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.[8]
Mechanism Insight: The Leuckart reaction proceeds through two primary stages.[7][9]
-
Imine Formation: Ammonium formate thermally dissociates into ammonia and formic acid.[6][10] The ammonia then reacts with the carbonyl group of the ketone to form an intermediate iminium ion after dehydration.
-
Reduction: The formate ion acts as a hydride donor, reducing the iminium ion to form an N-formyl derivative of the target amine. The driving force for this step is the release of stable carbon dioxide gas.[6]
-
Hydrolysis: The resulting N-formyl amine is a stable intermediate that must be hydrolyzed, typically under acidic conditions, to yield the final primary amine product.[8]
This protocol utilizes ammonium formate due to its tendency to produce higher yields compared to formamide alone.[6]
Synthesis Workflow Visualization
The following diagram illustrates the two-stage conversion of the ketone precursor to the final amine product via the Leuckart reaction and subsequent hydrolysis.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1 Materials and Equipment
-
Reagents:
-
1-[4-(Trifluoromethyl)phenyl]propan-2-one (CAS: 713-45-1)[11]
-
Ammonium formate (CAS: 540-69-2)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium hydroxide (pellets or solution)
-
Diethyl ether (or other suitable extraction solvent like Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle with temperature controller and magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2 Step-by-Step Procedure
Part A: Leuckart Reaction (Formation of N-formyl intermediate)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-[4-(trifluoromethyl)phenyl]propan-2-one and ammonium formate. A molar excess of ammonium formate is required; a ratio of 2.5 to 3.0 molar equivalents relative to the ketone is recommended.
-
Heating: Heat the reaction mixture using a heating mantle. The temperature should be gradually raised to 160-165°C.[6] The mixture will melt and begin to reflux.
-
Reaction Time: Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction for the evolution of carbon dioxide. The reaction is typically complete when CO2 evolution ceases.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The crude product will likely be a viscous oil or semi-solid.
Part B: Hydrolysis of the N-formyl Intermediate
-
Acidification: To the cooled reaction flask, slowly and carefully add a 3M solution of hydrochloric acid (approx. 2-3 molar equivalents relative to the starting ketone). The addition is exothermic and should be done with caution.
-
Reflux: Re-attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring. Maintain reflux for 3-4 hours to ensure complete hydrolysis of the formamide intermediate.
-
Cooling: Once hydrolysis is complete, cool the mixture to room temperature.
Part C: Work-up and Purification
-
Basification: Transfer the acidic aqueous solution to a separatory funnel. Slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess acid and deprotonates the amine hydrochloride salt to the free amine. The free amine may appear as an oily layer.
-
Extraction: Extract the aqueous layer three times with diethyl ether (or another suitable organic solvent). Combine the organic extracts.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude this compound as an oil.
-
Purification (Optional but Recommended): For high purity, the crude product can be purified by vacuum distillation.
Quantitative Data and Safety Information
4.1 Reagent Summary Table
| Compound | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| 1-[4-(Trifluoromethyl)phenyl]propan-2-one | 713-45-1 | 202.17 | 1.0 |
| Ammonium Formate | 540-69-2 | 63.06 | 2.5 - 3.0 |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ~3.0 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed |
4.2 Safety and Hazard Information
All operations should be conducted by qualified personnel.
-
1-[4-(Trifluoromethyl)phenyl]propan-2-one: May cause skin and eye irritation. Handle in a fume hood.
-
Ammonium Formate: Irritant. Avoid inhalation of dust.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[12] Use with extreme care and appropriate PPE (gloves, goggles, lab coat).
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[12]
-
This compound (Product): Assumed to be harmful if swallowed and to cause skin/eye irritation, similar to related structures.[13][14]
-
General Precautions: Wear protective gloves, clothing, and eye/face protection.[12] Ensure the work area is well-ventilated. Keep away from heat and open flames.
References
-
PubChem. (n.d.). N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 21906-39-8, 3-(Trifluoromethyl)phenylacetone. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
-
Iqbal, N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]
-
American Elements. (n.d.). 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]
- Li, J., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Conference paper.
-
PubChem. (n.d.). 2-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]
-
Santos, J. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
-
Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Retrieved from [Link]
-
J-GLOBAL. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]propane-2-amine | Chemical Substance Information. Japan Science and Technology Agency. Retrieved from [Link]
- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
Gómez-García, O., et al. (2017). An Efficient Strategy for the Synthesis of 1-(Trifluoromethylsulfonamido)propan-2-yl Esters and the Evaluation of Their Cytotoxic Activity. Chemical & Pharmaceutical Bulletin, 65(3), 248-252. Retrieved from [Link]
-
Wikipedia. (2024). Phenylacetone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Kunalan, V., et al. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis, 9(3), 453-461. Retrieved from [Link]
-
Breaking Bad Wiki. (n.d.). Phenylacetone. Fandom. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of Phenylacetone. Retrieved from [Link]
-
weak interactions. (2009). Reductive amination. WordPress.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. The method was developed to provide a straightforward, accurate, and reproducible analytical solution for researchers, quality control analysts, and drug development professionals. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry and efficiency. This document provides a comprehensive protocol, including system suitability criteria and method validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a key chemical intermediate and a structural analogue to compounds with significant pharmacological interest. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making compounds of this class important in medicinal chemistry.[1][2] Consequently, a validated analytical method is crucial for ensuring purity, stability, and accurate dosage in research and manufacturing settings.
The developed method is based on reversed-phase chromatography, the most common and versatile mode of HPLC.[3] The analyte possesses a basic primary amine and a hydrophobic trifluoromethylphenyl moiety. This dual nature necessitates careful control of the mobile phase pH to achieve optimal chromatographic performance.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column was selected for its strong hydrophobic retention capabilities, which are ideal for interacting with the trifluoromethylphenyl group of the analyte.
-
Mobile Phase pH: The primary amine has a pKa value typical for alkylamines (around 9-10). To ensure consistent protonation and avoid peak tailing caused by interactions with residual silanols on the silica backbone, the mobile phase is buffered to an acidic pH of 3.0. At this pH, the amine exists predominantly in its protonated, cationic form, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. It typically provides lower column backpressure and better peak efficiency for aromatic compounds.
-
Detection: The phenyl ring acts as a chromophore, allowing for sensitive detection using a standard UV detector. A wavelength of 225 nm was selected to maximize the signal-to-noise ratio.
This method has been validated following the principles outlined in ICH Q2(R2) and USP General Chapter <621>, ensuring it is fit for its intended purpose.[4][5][6]
Experimental Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis detector is required.[1]
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (H₃PO₄, analytical grade).
-
Preparation of Solutions
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile):
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase Mixture: Combine the prepared pH 3.0 buffer and acetonitrile in the ratio specified in the chromatographic conditions table below. For example, for a 60:40 (v/v) mixture, combine 600 mL of buffer with 400 mL of acetonitrile.
-
Degassing: Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and can be used for up to 7 days.
-
-
Working Standard Solutions & Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.[1]
-
-
Sample Preparation:
-
Accurately weigh the sample material to obtain a theoretical concentration of approximately 50 µg/mL of the analyte after dilution.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[7]
-
HPLC System and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified.[8] Inject the 50 µg/mL working standard solution six consecutive times. The calculated parameters must meet the criteria listed below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for quantitative analysis.[9][10] The results are summarized below.
| Validation Parameter | Results |
| Specificity | The analyte peak was well-resolved from placebo and potential degradation products under stress conditions (acid, base, oxidation, heat, light). No interference was observed. |
| Linearity | Excellent linearity was observed over the range of 1-100 µg/mL. The correlation coefficient (r²) was > 0.999. |
| Accuracy | The mean recovery was between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120% of the nominal concentration). |
| Precision | - Repeatability (Intra-day): % RSD < 1.0% - Intermediate Precision (Inter-day): % RSD < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL (Based on Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | 0.6 µg/mL (Based on Signal-to-Noise ratio of 10:1) |
| Robustness | The method was robust to minor variations in mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). All SST criteria were met under these varied conditions. |
Workflow Visualization
The following diagram outlines the complete analytical workflow from preparation to final report generation.
Caption: General workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described herein is simple, rapid, accurate, and precise for the quantification of this compound. The comprehensive validation confirms its reliability and robustness, making it highly suitable for routine quality control analysis in both research and industrial settings. The method adheres to established regulatory guidelines, ensuring data integrity and trustworthiness.
References
-
Sadek, M., Sfaira, A., & El Midaoui, A. (2020). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of High Resolution Chromatography. Available at: [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper. Available at: [Link]
-
Mansfield, T. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]
-
Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
PharmaGuideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Application Note: Quantitative Analysis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine and its Primary Metabolite in Biological Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine and its predicted primary metabolite, 4-(trifluoromethyl)amphetamine, in biological matrices such as plasma or urine. Due to the polar nature and poor chromatographic performance of primary and secondary amines, a derivatization step using trifluoroacetic anhydride (TFAA) is essential.[1] The method involves a liquid-liquid extraction (LLE) for sample cleanup, followed by acylation to produce thermally stable and volatile derivatives with characteristic mass spectral fragmentation patterns, enabling high sensitivity and specificity. This protocol is designed for applications in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[2][3]
Introduction and Scientific Principle
This compound is a substituted amphetamine. The analysis of substituted amphetamines is crucial in various scientific fields, from pharmacology to forensic science.[4] The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the confirmation and quantification of amphetamine-type stimulants due to its high chromatographic resolution and the structural information provided by mass spectrometry.[6]
However, the direct analysis of amphetamines by GC is challenging. The primary and secondary amine functional groups are polar and prone to interacting with active sites in the GC system (e.g., injector liner, column stationary phase), leading to poor peak shape, tailing, and low sensitivity.[1] To overcome these issues, a derivatization step is employed. Acylation with agents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This reaction converts the polar amine groups into non-polar, more volatile, and thermally stable trifluoroacetyl amides.[7] This chemical modification not only improves chromatographic behavior but also directs the mass spectral fragmentation to produce unique, high mass-to-charge (m/z) ions, which enhances the specificity and sensitivity of the MS detection.[8]
The overall analytical workflow is a multi-stage process designed to isolate, modify, and accurately measure the target analytes.
Predicted Metabolic Pathway
The metabolism of this compound is predicted based on the well-documented biotransformation of its structural isomer, fenfluramine (which has a trifluoromethyl group at the meta-position).[9][10] The primary metabolic pathway for fenfluramine and other N-substituted amphetamines is N-dealkylation, mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12]
This process removes the N-methyl group from the parent compound, yielding a primary amine metabolite. In this case, the predicted major active metabolite is 4-(trifluoromethyl)amphetamine . Further metabolism, such as aromatic hydroxylation or hydroxylation of the propyl side chain, may occur but typically results in minor metabolites.
Experimental Protocols
Materials and Reagents
-
Reference standards: this compound and 4-(trifluoromethyl)amphetamine.
-
Internal Standard (IS): Amphetamine-d5 or a suitable deuterated analog.
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Toluene.
-
Reagents: Trifluoroacetic anhydride (TFAA), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Sodium Borate buffer.
-
Solid-Phase Extraction (SPE) columns (optional): Cation-exchange cartridges.
-
GC-MS vials with inserts.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for a 1 mL plasma or urine sample.
-
Sample Aliquot : Pipette 1 mL of the biological sample (calibrator, quality control, or unknown) into a 10 mL glass centrifuge tube.
-
Internal Standard : Spike the sample with 50 µL of the internal standard working solution (e.g., 1 µg/mL Amphetamine-d5). Vortex for 10 seconds.
-
Alkalinization : Add 200 µL of 5 M NaOH to adjust the sample pH to >10. This step is critical to ensure the amine analytes are in their neutral, free-base form, which is necessary for efficient extraction into an organic solvent. Vortex for 10 seconds.
-
Extraction : Add 4 mL of an organic extraction solvent (e.g., Ethyl Acetate or a Toluene/Isoamyl alcohol mixture). Cap and vortex vigorously for 2 minutes, or use a mechanical rocker for 15 minutes.
-
Phase Separation : Centrifuge the tubes at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporation : Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial to remove all solvent before proceeding to derivatization.
Derivatization Protocol
-
Reagent Addition : To the dry residue from the previous step, add 50 µL of Ethyl Acetate and 50 µL of TFAA. Causality: Ethyl acetate acts as a solvent, while TFAA is the acylating agent that reacts with the amine groups. Anhydrous conditions are preferred as moisture can hydrolyze the TFAA reagent.[7]
-
Reaction : Cap the tubes tightly and vortex for 10 seconds. Heat the mixture at 70°C for 20 minutes in a heating block or water bath. This temperature and time ensure the derivatization reaction goes to completion.
-
Final Evaporation & Reconstitution : After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a nitrogen stream. Reconstitute the final residue in 50 µL of Ethyl Acetate.
-
Transfer : Transfer the reconstituted sample to a GC-MS autosampler vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides stable and reproducible chromatographic separation. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column ideal for separating a wide range of organic compounds, including the derivatized analytes.[1] |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C, hold for 1 min. Ramp at 15°C/min to 280°C. Hold for 5 min. | The temperature program is designed to separate the analytes from matrix components and elute them as sharp peaks. |
| Mass Spectrometer | Agilent 5977B or equivalent | A single quadrupole or tandem quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.[8] |
| MS Source Temp. | 230°C | Optimal temperature to maintain ion integrity. |
| MS Quad Temp. | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions for each analyte. |
Data Analysis and Interpretation
Mass Spectral Fragmentation
The fragmentation of the TFA-derivatized analytes under EI conditions is predictable and provides high structural specificity. The primary fragmentation mechanism is α-cleavage (benzylic cleavage) at the bond between the carbon atom attached to the nitrogen and the carbon atom of the side chain.[8][13] This cleavage is highly favored as it results in the formation of a stable, resonance-stabilized trifluoromethylbenzyl cation.
A secondary key fragmentation involves the formation of a TFA-imine cation.[14]
Identification and Quantification
Analytes are identified by comparing their retention times and mass spectra (ion ratios in SIM mode) with those of authenticated reference standards. Quantification is performed using the response ratio of the analyte to the internal standard.
| Analyte (as TFA derivative) | Predicted RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Predicted Key Fragments |
| 4-(Trifluoromethyl)amphetamine | ~8.5 | 140 | 159, 91 | TFA-Imine Cation, Trifluoromethylbenzyl Cation |
| 1-[4-(CF3)phenyl]propan-2-amine | ~9.2 | 154 | 159, 91 | TFA-Imine Cation, Trifluoromethylbenzyl Cation |
| Amphetamine-d5 (IS) | ~8.2 | 143 | 123, 92 | Deuterated TFA-Imine Cation, Deuterated Phenylpropyl Cation |
Note: Retention times (RT) are estimates and must be confirmed experimentally.
Method Validation
The analytical method should be fully validated according to established international guidelines, such as ICH M10, to ensure its reliability for the intended application.[15][16][17] The validation process demonstrates that the method is accurate, precise, and suitable for analyzing study samples.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity & Specificity | No significant interference at the RT of analytes and IS (>20% of LLOQ) | Ensures the method can differentiate and quantify the analytes in the presence of endogenous matrix components. |
| Calibration Curve | ≥ 6 non-zero standards, correlation coefficient (r²) ≥ 0.99 | Demonstrates the relationship between instrument response and analyte concentration over the intended range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at multiple levels | Confirms the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve with accuracy and precision within ±20% | Defines the lowest concentration that can be reliably quantified. |
| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process by comparing analyte response in extracted samples to non-extracted standards. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Evaluates the influence of co-eluting matrix components on the ionization of the analytes. |
| Stability | Analyte stability within ±15% of nominal concentration under various conditions | Determines the stability of analytes in the biological matrix during sample collection, storage (freeze-thaw, long-term), and processing. |
Conclusion
References
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ICH. (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
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Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. National Institutes of Health. [Link]
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Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
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Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
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ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. ResearchGate. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]
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Semantic Scholar. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. Semantic Scholar. [Link]
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Semantic Scholar. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. PubMed. [Link]
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Gal, J. (1977). Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines. PubMed. [Link]
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ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]
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Kim, J., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
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Semantic Scholar. (1977). Stereochemistry of Metabolism of Amphetamines: Use of (–)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride for GLC Resolution of Chiral Amines. Semantic Scholar. [Link]
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Jaber, F., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
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Caccia, S., & Jori, A. (1977). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. PubMed. [Link]
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Wikipedia. (n.d.). Substituted amphetamine. Wikipedia. [Link]
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Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. [Link]
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Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. [Link]
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The Gold Standard: A Guide to Using 1-[4-(Trifluoromethyl)phenyl]propan-2-amine as a Research Chemical Standard
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine as a research chemical standard. This guide delves into the critical aspects of handling, storage, and in-depth analytical characterization, ensuring the integrity and reliability of research outcomes.
Introduction to this compound
This compound, a substituted amphetamine, is a crucial reference material in forensic, clinical, and research settings. Its structural similarity to controlled substances necessitates precise analytical methods for its unambiguous identification and quantification. The trifluoromethyl group at the para position of the phenyl ring significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it a compound of interest in pharmacological and toxicological studies[1].
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Trifluoromethylamphetamine |
| CAS Number | 885276-54-0[2] |
| Molecular Formula | C₁₀H₁₂F₃N[2] |
| Molecular Weight | 203.20 g/mol [2] |
| Appearance | Liquid[2] |
| Boiling Point | 224.1±35.0 °C at 760 mmHg[2] |
| Density | 1.1±0.1 g/cm³[2] |
Handling and Storage: Preserving Standard Integrity
Proper handling and storage are paramount to maintain the purity and stability of the this compound standard.
Storage:
-
Temperature: Store refrigerated at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended to minimize degradation[2].
-
Light and Moisture: Protect from light by storing in amber vials or opaque containers. To prevent hydrolysis, store in a dry environment and consider the use of desiccants for solid forms of the hydrochloride salt.
-
Inert Atmosphere: For optimal stability, especially for the free base which is a liquid, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation[2].
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Cross-Contamination: Use dedicated spatulas and glassware to prevent cross-contamination with other standards or samples.
Analytical Characterization: A Multi-Technique Approach
A combination of analytical techniques is essential for the comprehensive characterization of the this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of a primary amine group, derivatization is often employed to improve chromatographic peak shape and mass spectral characteristics.
Workflow for GC-MS Analysis:
Sources
Protocol for In Vivo Behavioral Assessment of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine: A Guide for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo behavioral studies to characterize the psychoactive properties of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. Based on its structural similarity to substituted amphetamines, this compound is hypothesized to possess psychostimulant properties.[1] This guide details protocols for three cornerstone behavioral assays: locomotor activity, conditioned place preference (CPP), and drug discrimination. The causality behind experimental choices, technical considerations, and data interpretation are explained to ensure scientific rigor and reproducibility.
Introduction: Pharmacological Context and Rationale
This compound belongs to the phenethylamine class of compounds, which includes a wide range of substances with diverse effects on the central nervous system (CNS).[1] Its core structure is an amphetamine scaffold, suggesting a likely interaction with monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3][4] Amphetamine-type stimulants typically act as substrates for these transporters, leading to the efflux of monoamines into the synaptic cleft, which underlies their characteristic behavioral effects.[2][3]
The presence of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring is a key structural feature. The -CF3 group is a strong electron-withdrawing moiety and is known to influence the pharmacological profile of drug candidates by altering their metabolic stability, lipophilicity, and receptor binding affinity.[5] In the context of substituted amphetamines, para-substitution can modulate the relative activity at DAT versus SERT.[6] For instance, some para-substituted analogs exhibit altered potency and efficacy in stimulating locomotor activity and may possess varying degrees of dopamine-like versus serotonin-like subjective effects.[2][6] Therefore, a thorough behavioral characterization of this compound is essential to elucidate its specific psychostimulant profile, including its stimulant, rewarding, and subjective effects.
This guide outlines the necessary protocols to assess these key behavioral domains, providing a framework for generating robust and interpretable preclinical data.
General Considerations for In Vivo Studies
Prior to initiating any behavioral experiments, it is imperative to adhere to ethical guidelines for animal research and to consider several factors that can influence the outcome and reproducibility of the studies.
-
Animal Models: The most commonly used species for these assays are mice and rats. The choice of species and strain should be justified and consistently reported, as behavioral responses to psychostimulants can be strain-dependent.
-
Housing and Environmental Conditions: Animals should be housed in a controlled environment with a consistent light-dark cycle, temperature, and humidity. Social housing is generally recommended, but individual housing may be necessary for certain experimental phases. Any potential stressors, such as noise or the presence of other species, should be minimized.
-
Habituation and Handling: Proper habituation to the experimental environment and handling by the experimenter are crucial to reduce stress and novelty-induced behavioral alterations that could confound the results.
-
Drug Formulation and Administration: The compound should be dissolved in a suitable vehicle (e.g., saline, distilled water with a solubilizing agent). The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the time course of the drug's effects should be determined in pilot studies.
-
Control Groups: All experiments must include a vehicle-treated control group to account for the effects of the injection procedure and the experimental environment.
Experimental Workflow Overview
The following diagram illustrates the typical progression of behavioral assays for characterizing a novel psychoactive compound.
Caption: Experimental workflow for behavioral characterization.
Protocol 1: Locomotor Activity Assessment
This assay is fundamental for determining the stimulant or depressant effects of this compound and for establishing a dose-response curve.[7][8]
Objective
To quantify the effects of acute administration of this compound on spontaneous horizontal and vertical locomotor activity in rodents.
Materials
-
Locomotor activity chambers equipped with infrared photobeams.
-
This compound.
-
Vehicle (e.g., 0.9% saline).
-
Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Syringes and needles for injection.
Step-by-Step Protocol
-
Habituation: For 2-3 days prior to testing, habituate the animals to the testing room for at least 60 minutes. On each of these days, handle the animals and administer a vehicle injection, then place them in the locomotor activity chambers for 30-60 minutes. This minimizes stress and novelty-induced hyperactivity on the test day.
-
Test Day Acclimation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer the predetermined doses of this compound or vehicle via the chosen route (e.g., intraperitoneal). A typical dose-finding study might include 3-5 doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) and a vehicle control.
-
Data Collection: Immediately after injection, place each animal in the center of a locomotor activity chamber. Record activity counts (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA with dose and time as factors. Post-hoc tests (e.g., Dunnett's or Tukey's) can be used to compare each dose group to the vehicle control at each time point. The total activity over the entire session should also be analyzed by a one-way ANOVA.
Data Presentation
| Parameter | Description |
| Primary Endpoint | Total distance traveled (cm) or total horizontal beam breaks. |
| Secondary Endpoints | Vertical activity (rearing), time spent in the center vs. periphery. |
| Statistical Analysis | Two-way repeated measures ANOVA (Dose x Time), followed by post-hoc tests. |
Protocol 2: Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a substance.[9][10][11]
Objective
To determine if this compound produces rewarding effects, as indicated by a preference for a drug-paired environment.
Materials
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound.
-
Vehicle (e.g., 0.9% saline).
-
Experimental animals (e.g., male Sprague-Dawley rats).
-
Video tracking software.
Step-by-Step Protocol
-
Pre-Conditioning (Baseline Preference): On Day 1, place each animal in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two large outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning Phase (Days 2-9): This phase typically consists of 8 conditioning sessions (one per day, alternating drug and vehicle).
-
Drug Conditioning: On drug days, administer a dose of this compound (selected based on the locomotor activity data, a dose that produces stimulation but not excessive stereotypy) and confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Conditioning: On vehicle days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from initial chamber preference.
-
-
Post-Conditioning (Test Day): On Day 10 (at least 24 hours after the last conditioning session), place the animal in the central compartment in a drug-free state and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. Compare the preference scores between the drug-treated and vehicle-treated groups using a t-test or one-way ANOVA if multiple doses are tested.
Visualization of CPP Workflow
Caption: Conditioned Place Preference (CPP) experimental timeline.
Protocol 3: Drug Discrimination
Drug discrimination is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of a drug.[5][12][13] Animals are trained to recognize the subjective state produced by a specific drug to obtain a reward.
Objective
To determine if this compound produces subjective effects similar to a known psychostimulant (e.g., d-amphetamine or cocaine).
Materials
-
Standard two-lever operant conditioning chambers.
-
This compound.
-
Training drug (e.g., d-amphetamine).
-
Vehicle (e.g., 0.9% saline).
-
Experimental animals (e.g., male Sprague-Dawley rats).
-
Reinforcers (e.g., food pellets or sucrose solution).
Step-by-Step Protocol
-
Lever Press Training: Food- or water-deprived animals are trained to press a lever for reinforcement until a stable response rate is achieved.
-
Discrimination Training:
-
On "drug" training days, animals receive an injection of the training drug (e.g., 1.0 mg/kg d-amphetamine) and are placed in the operant chamber. Responses on one lever (the "drug" lever) are reinforced, while responses on the other lever are not.
-
On "vehicle" training days, animals receive a vehicle injection, and responses on the opposite lever (the "vehicle" lever) are reinforced.
-
Training sessions continue until animals reliably press the correct lever (>80% accuracy) and achieve a stable response rate.
-
-
Substitution Testing:
-
Once training criteria are met, test sessions are conducted. During a test session, animals are administered a dose of this compound (or another test compound) and placed in the chamber. Responses on both levers are recorded but may not be reinforced (to assess preference without further learning).
-
A range of doses of the test compound is typically evaluated.
-
-
Data Analysis: The primary endpoints are the percentage of responses on the drug-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever. A dose-response curve for substitution is generated.
Data Interpretation
| Outcome | Interpretation |
| Full Substitution | The test compound produces subjective effects highly similar to the training drug. |
| Partial Substitution | The test compound produces some, but not all, of the subjective effects of the training drug. |
| No Substitution | The subjective effects of the test compound are distinct from the training drug. |
Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo behavioral characterization of this compound. By systematically evaluating its effects on locomotor activity, its rewarding properties through conditioned place preference, and its subjective effects via drug discrimination, researchers can build a comprehensive pharmacological profile of this novel compound. These studies are critical for understanding its potential as a CNS-active agent and for predicting its abuse liability. Adherence to rigorous experimental design and careful consideration of confounding variables will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development.
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Conditioned Place Preference. (n.d.). In Methods of Behavior Analysis in Neuroscience. National Center for Biotechnology Information. Retrieved from [Link]
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Li, M., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58429. Retrieved from [Link]
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Application Notes & Protocols: High-Purity Isolation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Abstract
This document provides a comprehensive guide to the purification of crude 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, chemists, and process development scientists, offering a detailed exploration of multiple orthogonal techniques. Methodologies covered include initial workup via acid-base extraction and salt formation, bulk purification through recrystallization, and high-resolution separation of enantiomers using both chiral chromatography and classical diastereomeric salt resolution. Each protocol is accompanied by an explanation of the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Purification Challenge
This compound is a chiral primary amine whose trifluoromethyl moiety imparts unique pharmacological properties to derivative compounds. The crude product from synthesis typically contains a mixture of unreacted starting materials, reaction by-products, and, critically, both enantiomers of the target compound. Achieving high chemical and enantiomeric purity is paramount for its use in drug development, where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or cause adverse effects.
This guide presents a systematic approach to purification, beginning with bulk impurity removal and culminating in the isolation of a single, high-purity enantiomer.
Foundational Purification: Acid-Base Extraction and Salt Formation
The basicity of the amine functional group is the most powerful handle for initial purification. By converting the water-insoluble free amine into a water-soluble salt, it can be efficiently separated from neutral or acidic organic impurities.[1] This process is not only a purification step but also a convenient method for handling and storing the otherwise volatile and air-sensitive amine.
Causality: The lone pair of electrons on the nitrogen atom of the amine readily accepts a proton from a strong acid (like HCl) to form a substituted ammonium salt.[2] This ionic salt exhibits high polarity and water solubility, whereas most organic by-products from typical synthetic routes (e.g., unreacted precursors, coupling reagents) remain non-polar and preferentially soluble in an organic solvent.[1]
Diagram: Principle of Amine Purification via Salt Formation
Caption: Workflow for purifying amines from neutral impurities.
Protocol 2.1: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) at a concentration of approximately 0.5 M.
-
Acidification: While stirring vigorously, slowly add a solution of hydrochloric acid. Anhydrous HCl (e.g., 2 M in diethyl ether) is preferred to minimize water content. Add the acid dropwise until the solution reaches a pH of ~2, or until precipitation of the white amine hydrochloride salt ceases.
-
Precipitation & Isolation: Continue stirring the resulting slurry in an ice bath for 30-60 minutes to maximize crystal formation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.
-
Drying: Dry the purified this compound hydrochloride salt under vacuum. The salt is a stable, crystalline solid.[3]
Bulk Purification: Recrystallization
Recrystallization is an effective technique for further purifying the amine salt by removing impurities that may have co-precipitated.[4][5] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent system at varying temperatures.
Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.[4]
Table 1: Solvent Systems for Amine Hydrochloride Recrystallization
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) / Diethyl Ether | Excellent. High solubility in hot IPA, low solubility in cold IPA and ether. | Dissolve salt in a minimum of boiling IPA. Slowly add ether as an anti-solvent until turbidity appears, then cool slowly. |
| Ethanol / Water | Good. Highly effective for polar salts. | A common mixed-solvent system where water acts as the anti-solvent.[5] May require extensive drying to remove all water. |
| Acetonitrile | Fair. Can be effective but may require a larger solvent volume. | |
| Acetic Acid / Water | Special Case. Can be used for stubborn purifications, but residual acid must be thoroughly removed.[6] |
Protocol 3.1: Recrystallization of the Hydrochloride Salt
-
Solvent Addition: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol).
-
Dissolution: Heat the mixture to boiling with stirring until all the solid has dissolved. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize the yield.
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold solvent (or the anti-solvent, e.g., diethyl ether) to rinse away the impurity-laden mother liquor.[5]
-
Drying: Dry the crystals under vacuum to constant weight. Assess purity via melting point analysis and spectroscopy (NMR, IR).
Enantiomeric Separation: Isolating the Desired Stereoisomer
For pharmaceutical applications, separation of the racemic amine into its individual enantiomers is essential. This can be achieved through preparative chiral chromatography or by classical resolution using diastereomeric salt formation.
Diagram: Chiral Purification Decision Workflow
Caption: Decision tree for selecting an enantiomeric separation method.
Preparative Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful and direct method for separating enantiomers.[7] Polysaccharide-based CSPs are often excellent starting points for primary amines.[8][9]
Causality: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. SFC is often preferred for its speed and reduced solvent consumption compared to HPLC.[10]
Protocol 4.1.1: Chiral SFC Screening
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak series). Cyclofructan-based CSPs have also shown high success rates for primary amines.[9]
-
Mobile Phase: A typical mobile phase for SFC is a mixture of supercritical CO₂ and a polar organic modifier like methanol or ethanol.
-
Additive Screening: To improve peak shape and resolution for basic amines, acidic and basic additives are often necessary. A common combination is trifluoroacetic acid (TFA) and triethylamine (TEA).[10]
-
Optimization: Systematically vary the organic modifier percentage, flow rate, and back pressure to optimize the separation.
-
Scale-Up: Once analytical conditions are established, scale up to a preparative column to isolate multi-gram quantities of each enantiomer.
Chiral Resolution via Diastereomeric Salt Formation
This classical method is highly effective and scalable for separating enantiomers. It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[11]
Causality: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[11] This difference allows for the separation of one diastereomeric salt from the other by fractional crystallization. Once isolated, the pure diastereomeric salt is treated with a base to liberate the single enantiomer of the desired amine.
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Notes |
| (+)- or (-)-Tartaric Acid | Acid | A widely used, cost-effective resolving agent.[12] |
| (+)- or (-)-Dibenzoyltartaric Acid | Acid | Often provides better-crystallizing salts than tartaric acid itself due to the bulky, rigid aromatic groups.[12] |
| (+)- or (-)-Mandelic Acid | Acid | Another common and effective choice for forming diastereomeric salts with amines.[12] |
| (1R)-(-)- or (1S)(+)-Camphor-10-sulfonic Acid | Acid | A strong acid that readily forms salts, often with good crystallinity.[11] |
Protocol 4.2.1: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: In parallel, test several chiral resolving agents (see Table 2) to identify one that forms a crystalline salt with the amine and provides good enantiomeric enrichment upon crystallization.
-
Salt Formation: Dissolve the racemic amine free base in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 molar equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the solution to stand and cool slowly to maximize crystal growth.
-
Isolation and Analysis: Collect the crystals by filtration. Liberate a small sample of the amine from the salt by treating it with NaOH and extracting with an organic solvent. Analyze the enantiomeric excess (ee%) of this sample using chiral HPLC or SFC.
-
Recrystallization for Enrichment: If the initial ee% is not >99%, recrystallize the diastereomeric salt from a suitable solvent system to further enhance the purity.
-
Liberation of the Free Amine: Once the diastereomeric salt is of the desired purity, dissolve it in water and basify the solution with aqueous NaOH (pH > 12). Extract the liberated pure enantiomer of the amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified single enantiomer.
Final Purity Verification
After any purification protocol, the chemical and enantiomeric purity of the final product must be rigorously confirmed.
-
Chemical Purity: Assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any remaining chemical impurities.
-
Enantiomeric Purity (ee%): Determined by chiral HPLC or SFC analysis, comparing the peak area of the major enantiomer to the minor one.
References
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Technical Support Center: Purification of Chiral Amines. Benchchem. 8
-
Amine and HCl - salt formation reaction. YouTube.
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Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (PMC).
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
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Amine Salts. Alfa Chemistry.
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
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Recrystallization1. University of Colorado Boulder.
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Recrystallization I. St. Olaf College.
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Chiral Resolution Screening. Onyx Scientific.
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Chiral resolution. Wikipedia.
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Application Notes & Protocols: Radiolabeling of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine for Preclinical and Clinical Imaging
Introduction: The Significance of Radiolabeled Fenfluramine Analogs
1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a structural analog of fenfluramine, belongs to a class of compounds with significant potential for neuroimaging. These molecules are known to interact with various components of the central nervous system (CNS), particularly monoamine transporters like the serotonin transporter (SERT). The ability to non-invasively quantify the distribution and density of these targets in vivo is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders, including depression, neurodegenerative diseases, and substance abuse.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging modalities that provide this in vivo quantitative data.[1] The utility of these techniques is wholly dependent on the development of highly specific radiotracers. By labeling this compound with a suitable radioisotope, researchers can create a probe to visualize and measure its biological targets in real-time.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for radiolabeling this compound with three common radioisotopes: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]).
Application Notes: Strategic Considerations for Radiotracer Design
The choice of radionuclide is a critical decision dictated by the biological question, the required imaging time, and available infrastructure. Each isotope presents a unique set of advantages and challenges.
Rationale for Radionuclide Selection
-
Carbon-11 ([¹¹C]): The Isotopic Match Carbon is the fundamental building block of all organic molecules. Labeling with [¹¹C] allows for the synthesis of a radiotracer that is chemically identical to the parent compound, eliminating any risk of altered pharmacological properties.[2] Its short half-life (t½ ≈ 20.4 minutes) is a key advantage, permitting multiple PET scans in the same subject on the same day, which is ideal for test-retest studies or receptor occupancy measurements.[2][3] However, this short half-life necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis.[2]
-
Fluorine-18 ([¹⁸F]): The Workhorse of PET Fluorine-18 is the most widely used radionuclide for PET imaging due to its near-ideal physical characteristics.[4][5] Its longer half-life (t½ ≈ 109.8 minutes) allows for more complex and multi-step syntheses, purification, and quality control procedures.[6] This extended timeframe also facilitates the transport of [¹⁸F]-labeled radiotracers to facilities without a cyclotron, significantly broadening their accessibility.[6] The lower positron energy of [¹⁸F] results in higher resolution images compared to [¹¹C].[7] The primary consideration is that introducing a fluorine atom creates a new molecular entity, which requires thorough pharmacological validation to ensure its binding characteristics are not negatively impacted.
-
Iodine-123 ([¹²³I]): The SPECT Standard For SPECT imaging, Iodine-123 is a common choice. It offers good imaging characteristics with a gamma emission of 159 keV and a half-life of 13.2 hours.[1] This longer half-life is advantageous for studying slower biological processes and simplifies tracer distribution logistics.[8] Radioiodination is often a chemically straightforward process.[9] SPECT imaging, while generally more accessible and less expensive than PET, typically offers lower sensitivity and spatial resolution.[1]
Strategic Synthesis Pathways
The molecular structure of this compound offers several viable positions for radiolabeling. The optimal strategy depends on the chosen isotope and the desired final product.
Figure 1: General workflow for radiopharmaceutical production.
-
For [¹¹C]-Labeling: The most direct and chemically robust method is the N-methylation of the primary amine using a reactive [¹¹C]-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[10][11] This requires a des-methyl precursor, this compound itself.
-
For [¹⁸F]-Labeling: Direct radiofluorination of the trifluoromethyl group is challenging. A more viable approach is a nucleophilic aromatic substitution (SₙAr) reaction on the phenyl ring.[12] This involves synthesizing a precursor where a good leaving group (e.g., a nitro group or a trialkylammonium salt) is positioned on the ring, which is activated by the electron-withdrawing trifluoromethyl group.[12] The reaction with activated [¹⁸F]fluoride yields the desired tracer.
-
For [¹²³I]-Labeling: The electron-rich aromatic ring is amenable to electrophilic radioiodination.[7] Using [¹²³I]NaI and a suitable oxidizing agent (e.g., Chloramine-T or Iodogen®), the [¹²³I] can be directly incorporated onto the phenyl ring, likely ortho to the trifluoromethyl group.
Experimental Protocols
Disclaimer: All work with radioactive materials must be conducted in a designated facility by trained personnel in compliance with all local and federal regulations. Automated synthesis modules are highly recommended to minimize radiation exposure.[13]
Protocol 1: [¹¹C]-Labeling via N-Methylation
This protocol describes the synthesis of N-[¹¹C]methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine using [¹¹C]CH₃I.
3.1.1 Materials & Reagents
-
Precursor: this compound (≥98% purity)
-
[¹¹C]CO₂ produced from a medical cyclotron
-
Lithium aluminum hydride (LiAlH₄) solution (1 M in THF)
-
Hydriodic acid (HI, 57%)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
HPLC solvents: Acetonitrile (MeCN), water, triethylamine (TEA)
-
Solid Phase Extraction (SPE) cartridges: C18 Sep-Pak®
3.1.2 Step-by-Step Radiosynthesis
-
Production of [¹¹C]CH₃I: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I. This is typically performed in an automated module.[2]
-
Trapping [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is passed through a solution of the precursor (approx. 1-2 mg) dissolved in 300 µL of anhydrous DMF.
-
Reaction: Add 2-3 µL of 1 M NaOH to the reaction vial to act as a base. Seal the vial and heat at 80-100°C for 3-5 minutes.
-
Purification:
-
Quench the reaction with 1 mL of HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10x250 mm).
-
Elute with an isocratic mixture of MeCN/Water/TEA (e.g., 55:45:0.1 v/v/v) at a flow rate of 4-5 mL/min.
-
Collect the radioactive peak corresponding to the product, identified by comparison with a co-injected, non-radioactive standard.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak® cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of sterile ethanol followed by 9 mL of sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Figure 2: Reaction scheme for [¹¹C]-N-methylation.
Protocol 2: [¹⁸F]-Labeling via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of 1-[4-(trifluoromethyl)-2-[¹⁸F]fluorophenyl]propan-2-amine.
3.2.1 Materials & Reagents
-
Precursor: 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-amine (with amine protected, e.g., Boc-protected)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl) for deprotection
-
HPLC and SPE supplies as in Protocol 3.1
3.2.2 Step-by-Step Radiosynthesis
-
Drying of [¹⁸F]Fluoride: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute with a solution of K₂₂₂/K₂CO₃ in MeCN/Water. Azeotropically dry the mixture by heating under a stream of nitrogen or vacuum.[14]
-
Reaction: Add a solution of the Boc-protected nitro-precursor (approx. 5-10 mg) in 500 µL of anhydrous DMSO to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the vial and heat at 150-160°C for 15-20 minutes.[13]
-
Deprotection: Cool the reaction vessel. Add 500 µL of 4 M HCl and heat at 100°C for 5 minutes to remove the Boc protecting group.
-
Purification: Neutralize the reaction mixture with NaOH and proceed with semi-preparative HPLC purification as described in section 3.1.4. The mobile phase may need to be optimized.
-
Formulation: Proceed with formulation as described in section 3.1.5.
Protocol 3: [¹²³I]-Labeling via Electrophilic Substitution
This protocol describes the synthesis of [¹²³I]iodo-1-[4-(trifluoromethyl)phenyl]propan-2-amine.
3.3.1 Materials & Reagents
-
Precursor: this compound
-
[¹²³I]Sodium Iodide solution
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated reaction vials
-
Phosphate buffer (pH 7.4)
-
Sodium bisulfite solution
-
HPLC and SPE supplies as in Protocol 3.1
3.3.2 Step-by-Step Radiosynthesis
-
Reaction Setup: To an Iodogen®-coated vial, add a solution of the precursor (approx. 0.5-1.0 mg) in 100 µL of phosphate buffer.
-
Radioiodination: Add the [¹²³I]NaI solution (in appropriate volume and activity) to the vial. Let the reaction proceed at room temperature for 15-20 minutes with occasional gentle agitation.
-
Quenching: Quench the reaction by adding 100 µL of sodium bisulfite solution to reduce any unreacted oxidized iodine.
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC as described in section 3.1.4.
-
Formulation: Proceed with formulation as described in section 3.1.5.
Quality Control (QC) and Data Summary
Rigorous quality control is mandatory for any radiopharmaceutical intended for administration.[15][16] Key QC tests must be performed on the final product before release.
Key QC Parameters:
-
Visual Inspection: Clear, colorless, free of particulate matter.
-
pH: Must be within a physiologically acceptable range (typically 5.0 - 7.5).
-
Radiochemical Purity (RCP): Determined by analytical radio-HPLC. Must be ≥95%.[16]
-
Radionuclidic Purity: Confirmed by gamma spectroscopy to ensure no other radioisotopes are present.[16]
-
Specific Activity (SA): The ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive). Measured using analytical HPLC with a UV detector calibrated with a standard curve.
-
Residual Solvents: Measured by gas chromatography (GC) to ensure levels are below USP limits.
-
Sterility and Endotoxin Testing: Must be sterile and pass the bacterial endotoxin test (LAL test).
Comparative Data Summary
The following table summarizes the expected outcomes for each labeling method. Values are estimates and will require optimization for specific laboratory conditions.
| Parameter | [¹¹C]-Methylation | [¹⁸F]-Fluorination (SₙAr) | [¹²³I]-Iodination |
| Imaging Modality | PET | PET | SPECT |
| Radionuclide Half-life | 20.4 minutes | 109.8 minutes | 13.2 hours |
| Typical Synthesis Time | 25 - 40 minutes | 60 - 90 minutes | 50 - 70 minutes |
| Radiochemical Yield (decay-corrected) | 15 - 30% | 10 - 25% | 40 - 60% |
| Typical Specific Activity (GBq/µmol) | > 100 | > 80 | > 150 |
| Key Advantage | Identical to parent drug | Widely accessible, high resolution | Long half-life, simpler chemistry |
| Key Challenge | Requires on-site cyclotron | Precursor synthesis, potential altered pharmacology | Lower resolution imaging |
References
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Quality Control of Radiopharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. (2023). National Institutes of Health. Retrieved from [Link]
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Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key. Retrieved from [Link]
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Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate. (2018). National Institutes of Health. Retrieved from [Link]
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Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. (n.d.). MD Anderson Cancer Center OpenWorks. Retrieved from [Link]
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Al-Karmi, S., & Wuest, F. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 9(3), 178-196. Retrieved from [Link]
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Krishnan, H. S., Ma, L., Vasdev, N., & Liang, S. H. (2017). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Chemistry, 23(62), 15553–15577. Retrieved from [Link]
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St-Amant, A. H., et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. Angewandte Chemie International Edition, 61(49), e202210917. Retrieved from [Link]
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Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. (2022). Theranostics. Retrieved from [Link]
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Al-Karmi, S., & Wuest, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]
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Beer, H. F., et al. (1990). In vitro and in vivo evaluation of iodine-123-Ro 16-0154: a new imaging agent for SPECT investigations of benzodiazepine receptors. Journal of Nuclear Medicine, 31(6), 1007-14. Retrieved from [Link]
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Johnson, K. A., et al. (1987). Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging. Radiology, 164(2), 435-40. Retrieved from [Link]
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SPECT spots differences in dementia subtype, Alzheimer's. (2021). AuntMinnie.com. Retrieved from [Link]
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Synthesis of PET Radiopharmaceuticals. (2016). Radiology Key. Retrieved from [Link]
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Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). National Institutes of Health. Retrieved from [Link]
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Eriksson, J., & Långström, B. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 78-93. Retrieved from [Link]
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Synthesis, F-18 radiolabeling, and microPET evaluation of ... pyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. (2015). National Institutes of Health. Retrieved from [Link]
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Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). MDPI. Retrieved from [Link]
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Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI. Retrieved from [Link]
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Brust, P., van den Hoff, J., & Steinbach, J. (2013). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 107-23. Retrieved from [Link]
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Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. (2023). Lakehead University Knowledge Commons. Retrieved from [Link]
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Peko, T. D., & Hooker, J. M. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]
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Synthesis and Biological Evaluation of a Novel F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. (2021). ResearchGate. Retrieved from [Link]
-
A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. (2018). National Institutes of Health. Retrieved from [Link]
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Brain | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. (n.d.). PharmacyLibrary. Retrieved from [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023). National Institutes of Health. Retrieved from [Link]
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- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. In vitro and in vivo evaluation of iodine-123-Ro 16-0154: a new imaging agent for SPECT investigations of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity [thno.org]
- 15. researchgate.net [researchgate.net]
- 16. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Introduction: Unveiling the Pharmacological Profile of a Novel Phenylpropanamine Derivative
An in-depth guide to the preclinical evaluation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, outlining a comprehensive suite of experimental protocols for its pharmacological, behavioral, and toxicological characterization.
This compound is a small molecule whose structure suggests potential interactions with the central nervous system (CNS). The presence of a trifluoromethyl group on the phenyl ring and a propan-2-amine backbone are features common to several psychoactive compounds. This structural similarity to known monoamine signaling modulators, such as norfenfluramine (3-trifluoromethylamphetamine), necessitates a thorough and systematic investigation of its biological effects.[1] Norfenfluramine is known to be a serotonin-norepinephrine releasing agent and a potent agonist of 5-HT2 series receptors, providing a strong rationale for hypothesizing a similar mechanism of action for the title compound.[1]
The study of such novel psychoactive substances (NPS) is a double-edged sword; they may hold potential as new therapeutic agents for neurological or psychiatric disorders, but they also pose a public health risk if they emerge on the illicit market without a clear understanding of their effects and toxicity.[2][3][4][5][6] Therefore, a rigorous preclinical evaluation is paramount.
This guide provides a multi-tiered experimental framework designed for researchers in pharmacology and drug development. It details a logical progression of studies, from initial in vitro target identification to in vivo behavioral and pharmacokinetic profiling. Each protocol is presented not merely as a set of instructions, but as a self-validating system with integrated rationale, explaining the causality behind each experimental choice.
Section 1: Physicochemical Characterization and Preparation
A crucial first step in any experimental plan is to ensure the purity and proper handling of the test compound. The hydrochloride salt of this compound is often used for its increased solubility in aqueous solutions.
Protocol 1.1: Preparation of Stock Solutions
Rationale: Accurate and consistent dosing is fundamental to reproducible results. A high-concentration stock solution in a suitable solvent minimizes the volume of solvent administered to in vitro assays or animals, reducing potential vehicle effects.
-
Compound Verification: Confirm the identity and purity (>98%) of this compound HCl using appropriate analytical methods (e.g., LC-MS, NMR).
-
Stock Solution Preparation (for in vitro assays):
-
Accurately weigh the compound.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Aliquot into small volumes in amber vials and store at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.
-
-
Dosing Solution Preparation (for in vivo studies):
-
For most rodent studies, the compound can be dissolved in sterile 0.9% saline or a vehicle containing a small amount of a solubilizing agent like Tween 80 if necessary.
-
On the day of the experiment, calculate the required amount of compound based on the desired dose (mg/kg) and the weight of the animals.
-
Prepare the dosing solution by diluting the stock or weighing the compound directly and dissolving it in the chosen vehicle. Ensure the solution is clear and free of precipitates.
-
Section 2: In Vitro Pharmacological Profiling
The objective of this phase is to identify the primary molecular targets of the compound. Based on its structure, the monoaminergic system is the most probable site of action.
Protocol 2.1: Monoamine Transporter Activity Assay
Rationale: This assay determines if the compound inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by their respective transporters (DAT, NET, SERT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a common mechanism for stimulant and antidepressant drugs.
-
System: Use cell lines stably expressing human DAT, NET, or SERT, or synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Procedure (Radioligand Uptake Assay):
-
Plate the cells or prepare synaptosomes in a 96-well format.
-
Pre-incubate the cells/synaptosomes with a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM) or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubate for a short period (5-15 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to vehicle-treated controls.
-
Generate a concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
| Table 1. Hypothetical Monoamine Transporter Inhibition Data | | :--- | :--- | | Target | Hypothetical IC₅₀ (nM) | | Dopamine Transporter (DAT) | 150 | | Norepinephrine Transporter (NET) | 85 | | Serotonin Transporter (SERT) | 25 |
Protocol 2.2: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO can increase neurotransmitter levels and is a mechanism used by some antidepressants and anti-Parkinsonian drugs.[8][9] This assay determines if the compound has off-target effects on these critical enzymes.
-
System: Use commercially available recombinant human MAO-A and MAO-B enzymes.[10]
-
Procedure (Fluorometric or Colorimetric Assay):
-
Utilize a commercial kit (e.g., OxiSelect™ Monoamine Oxidase Assay Kit) which measures the production of hydrogen peroxide, a byproduct of MAO activity.[10]
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to a reaction buffer.
-
Add various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or reference inhibitors (clorgyline for MAO-A, pargyline for MAO-B).[10]
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the MAO substrate (e.g., tyramine or a proprietary substrate from the kit) and the detection reagent (e.g., a probe that reacts with H₂O₂ in the presence of horseradish peroxidase).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value as described in Protocol 2.1.
| Table 2. Hypothetical MAO Inhibition Data | | :--- | :--- | | Target | Hypothetical IC₅₀ (µM) | | MAO-A | > 50 | | MAO-B | 15 |
Section 3: In Vivo Behavioral Assessment
Rationale: In vivo studies are essential to understand how the molecular actions of the compound translate into complex behavioral effects in a whole organism. Locomotor activity is a primary and robust measure for screening stimulant properties.[11][12]
Protocol 3.1: Rodent Locomotor Activity Assay
Rationale: CNS stimulants like amphetamine typically cause a dose-dependent increase in horizontal and vertical movement (hyperlocomotion).[12] This assay quantifies such changes to characterize the compound's stimulant or sedative potential.
-
Apparatus: Use automated activity monitoring chambers equipped with infrared beam grids or video tracking software to record animal movement.[13]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Acclimatize animals to the housing facility for at least one week before testing.
-
Procedure:
-
Handle animals for several days prior to the experiment to reduce stress-induced responses.
-
On the test day, place each animal into an individual activity chamber and allow it to habituate for 30-60 minutes. This allows baseline activity levels to stabilize.
-
After habituation, administer the test compound (e.g., 0.1, 1, 5, 10 mg/kg, intraperitoneally or orally) or vehicle. A positive control, such as d-amphetamine (e.g., 1-2 mg/kg), should be included.
-
Immediately return the animal to the chamber and record locomotor activity for 90-120 minutes.
-
-
Data Analysis:
-
Quantify key parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic counts (repetitive movements).
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the effect.
-
Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
| Table 3. Hypothetical Locomotor Activity Data (Total Distance Traveled in 90 min) | | :--- | :--- | | Treatment Group | Mean Distance (cm) ± SEM | | Vehicle | 1500 ± 120 | | Compound (1 mg/kg) | 2500 ± 210* | | Compound (5 mg/kg) | 6500 ± 550** | | Compound (10 mg/kg) | 8200 ± 680** | | d-Amphetamine (2 mg/kg) | 7800 ± 610** | *p < 0.05, **p < 0.01 vs. Vehicle
Section 4: Pharmacokinetic (PK) Profiling
Rationale: Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development.[14][15][16] It provides context for the observed behavioral effects by correlating them with the concentration of the drug in the blood and, ideally, the brain over time.
Protocol 4.1: In Vivo Pharmacokinetic Study in Rodents
Rationale: This protocol establishes the time course of the drug's concentration in the plasma after a single dose, allowing for the determination of key PK parameters.
-
Animals and Dosing: Use male Sprague-Dawley rats. Administer a single dose of the compound (e.g., 5 mg/kg) via the intended clinical route (e.g., oral gavage, PO) and the intravenous (IV) route in separate cohorts to determine bioavailability.
-
Sample Collection:
-
Collect blood samples (approx. 100-200 µL) from a subset of animals at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein sampling.
-
Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
For brain concentration analysis, a separate cohort of animals is required, with subjects euthanized at each time point for brain tissue collection.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the compound in plasma and brain homogenate.[17]
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[16]
-
| Table 4. Hypothetical Pharmacokinetic Parameters (5 mg/kg, Oral Administration) | | :--- | :--- | | Parameter | Value | | Tₘₐₓ (Time to peak concentration) | 0.75 hours | | Cₘₐₓ (Peak plasma concentration) | 450 ng/mL | | AUC₀₋ₜ (Area under the curve) | 2800 ng*h/mL | | t₁/₂ (Elimination half-life) | 4.5 hours | | F% (Oral Bioavailability) | 65% |
Section 5: Preliminary Toxicological Assessment
Rationale: Early identification of potential toxicity is crucial to de-risk a drug development program or to understand the dangers of a potential NPS.[3][5]
Protocol 5.1: In Vitro Cytotoxicity Assay
Rationale: This assay provides a rapid screen for basal cytotoxicity against a relevant cell line, such as human hepatocytes (HepG2), which are critical for drug metabolism.
-
System: Use the HepG2 cell line.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a wide range of concentrations of the test compound (e.g., 0.1 µM to 500 µM) for 24-48 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration) from the concentration-response curve. A high CC₅₀ value (>50 µM) is generally considered favorable.
References
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
Pa V. et al. (2007). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]
-
ScienceDirect. (2025). Small-molecule pharmacokinetic: Significance and symbolism. [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. [Link]
-
Polli, J. E. et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. [Link]
-
Luchian, I. et al. (2015). Toxicology and Management of Novel Psychoactive Drugs. ResearchGate. [Link]
-
Jang, G. R. et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]
-
Heal, D. J. et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. PMC. [Link]
-
Vento, A. et al. (2024). New Psychoactive Substances Toxicity: A Systematic Review of Acute and Chronic Psychiatric Effects. PubMed Central. [Link]
-
Zaami, S. et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. MDPI. [Link]
-
Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening. [Link]
-
Herling, S. et al. (1988). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. PubMed. [Link]
-
Wikipedia. Norfenfluramine. [Link]
-
Nebraska University. Preclinical Models | Behavioral Neuropharmacology Laboratory. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Mathew, B. et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
YouTube. (2022). The IUSM Behavioral Phenotyping Core: Technology Available for Characterizing Mice and Rats. [Link]
-
Evotec. (PDF) Monoamine Oxidase (MAO) Inhibition. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. clinicallab.com [clinicallab.com]
- 3. rcpath.org [rcpath.org]
- 4. researchgate.net [researchgate.net]
- 5. New Psychoactive Substances Toxicity: A Systematic Review of Acute and Chronic Psychiatric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications [mdpi.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. evotec.com [evotec.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 13. youtube.com [youtube.com]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 15. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]
- 16. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 小分子解析と品質管理 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and detailed protocols for the synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a key intermediate for researchers in medicinal chemistry and drug development. Our focus is on the most prevalent and versatile synthetic strategy: the reductive amination of 1-[4-(Trifluoromethyl)phenyl]propan-2-one. We will address common challenges, explain the chemical principles behind our recommended solutions, and provide a validated experimental protocol to improve yield and purity.
Core Synthesis Workflow: Reductive Amination
The conversion of the precursor ketone to the target primary amine is a critical transformation. The general workflow involves two key stages: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the saturated amine.
Caption: General workflow for the synthesis of the target amine.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is drastically low. What are the most common culprits?
Low yields in reductive amination are typically traced back to one of three areas: inefficient imine formation, poor reducing agent activity, or competing side reactions.
-
Inefficient Imine Formation: The condensation of the ketone with the ammonia source to form the imine is a reversible, pH-sensitive equilibrium. If the pH is too high, the concentration of the protonated catalyst is too low. If the pH is too low, the ammonia source will be fully protonated (NH₄⁺) and no longer nucleophilic. For many reductive aminations using borohydride reagents, a mildly acidic pH of 6-7 is optimal.[1]
-
Reducing Agent Issues:
-
Sodium Borohydride (NaBH₄): This agent can reduce the starting ketone to an alcohol, competing with the desired imine reduction. A stepwise procedure, where the imine is formed first before adding the reductant, can mitigate this.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a more selective reagent that primarily reduces the protonated imine (iminium ion) and is less reactive towards the ketone starting material.[1] However, it is toxic and requires careful handling. Its activity is also pH-dependent, being most effective in the mildly acidic range.
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): Catalyst deactivation (poisoning) is a common issue. Ensure the catalyst is fresh and active, and that the starting materials and solvent are free from catalyst poisons like sulfur or thiol compounds.
-
-
Solvent Choice: When using catalytic hydrogenation, reactive alcohol solvents (like methanol or ethanol) can be oxidized on the catalyst surface to form aldehydes. These aldehydes can then participate in the reaction, leading to N-alkylated impurities and reduced yield of the desired product.[2]
Q2: I'm seeing a significant impurity with a mass roughly double that of my product. What is it and how do I prevent it?
This is almost certainly the secondary amine byproduct, N,N-di-(1-[4-(trifluoromethyl)phenyl]prop-2-yl)amine. It forms when the desired primary amine product, being a potent nucleophile, attacks another molecule of the intermediate imine.
Mechanism of Side Reaction:
Caption: Formation of the secondary amine byproduct.
Prevention Strategy: The most effective way to suppress this side reaction is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia (or its equivalent) ensures that the imine is more likely to react with ammonia than with the primary amine product. Using 10-20 equivalents of an ammonia source like ammonium acetate is a common and effective strategy.[3][4]
Q3: Which reductive amination method is the best choice for this synthesis?
The "best" method depends on available equipment, scale, and safety considerations. Here is a comparison of common approaches:
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; NH₃ in MeOH | High atom economy, clean byproducts (H₂O), excellent yields. | Requires high-pressure hydrogenation equipment; catalysts can be pyrophoric and require careful handling. |
| Hydride Reduction | NaBH₃CN or NaBH(OAc)₃; NH₄OAc | Bench-top reaction, milder conditions, good selectivity (especially with NaBH₃CN). | Stoichiometric waste, potential toxicity of reagents, requires careful pH control. |
| Leuckart-Wallach Reaction | Ammonium formate or Formamide, Formic Acid | Very inexpensive and readily available reagents.[5] | Requires very high temperatures (>160 °C); often forms an N-formyl intermediate that needs a separate hydrolysis step; yields can be variable.[6][7] |
For general laboratory scale, the hydride reduction method using sodium borohydride with ammonium acetate offers a good balance of simplicity, efficiency, and safety.
Q4: How should I purify the final amine product for the best results?
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which often causes significant tailing on the column. A multi-step approach is most effective:
-
Aqueous Workup: After quenching the reaction, perform an acid-base extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, MTBE) and wash with water. Extract the organic layer with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind.
-
Liberation of Free Base: Basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) until the pH is >12. The deprotonated amine will often precipitate or can be extracted back into an organic solvent.
-
Final Purification:
-
Vacuum Distillation: This is the preferred method for purification if the amine is thermally stable.
-
Crystallization via Salt Formation: Dissolve the purified free base in a solvent like isopropanol or ether and add a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt. The crystalline salt is often highly pure and can be collected by filtration. The free base can be regenerated if needed.
-
Validated Experimental Protocol: Reductive Amination with NaBH₄
This protocol is designed for the synthesis of this compound from its corresponding ketone using sodium borohydride and ammonium acetate.
Reagents & Equipment:
-
1-[4-(Trifluoromethyl)phenyl]propan-2-one
-
Ammonium Acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-[4-(Trifluoromethyl)phenyl]propan-2-one (1.0 eq) in methanol (approx. 5 mL per 1 g of ketone).
-
Imine Formation: Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS, observing the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, cooled addition of NaBH₄ is crucial to control the exothermic reaction and minimize the premature reduction of the starting ketone.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and wash the aqueous solution with ethyl acetate or dichloromethane (2x) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and add 2M NaOH until the pH is >12.
-
Extract the product into ethyl acetate or dichloromethane (3x).
-
-
Isolation: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear oil.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(3), 846-851. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Nadro, S. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Nadro.[Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. Asia-Pacific Chemical and Biological Engineering, 2(1). [Link]
-
Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687. [Link]
-
Adesina, A. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-32. [Link]
-
J-GLOBAL. (R)-1-[4-(Trifluoromethyl)phenyl]propane-2-amine Chemical Substance Information. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. (Referenced in MDPI article) [Link]
-
Wikipedia. Leuckart reaction. [Link]
- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
-
YouTube. Exercise 23.15 - Prepare an Amine via a Reductive Amination. [Link]
-
Reddit. Reductive amination difficulties - poor conversion. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Introduction
Welcome to the technical support guide for 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of its poor solubility in aqueous buffers. The inherent chemical properties of this molecule—namely, a hydrophobic trifluoromethylphenyl group combined with a basic amine—necessitate a systematic formulation approach. This guide offers a series of structured Q&As, evidence-based protocols, and an explanation of the underlying chemical principles to enable successful experimental design.
Part 1: Frequently Asked Questions & Fundamentals
This section addresses the core reasons behind the solubility challenges and introduces the key physicochemical parameters you must consider.
Q1: I'm observing precipitation or cloudiness when I add this compound to my neutral pH buffer (e.g., PBS at pH 7.4). Why is this happening?
This is the most common issue encountered and is a direct result of the compound's chemical structure. Two primary factors are at play:
-
pH-Dependent Charge State: The molecule contains a primary amine (-NH2) group, which is a weak base. In a neutral or alkaline solution (pH ≥ pKa), the amine group is predominantly in its neutral, uncharged "free base" form (R-NH2). This uncharged state is significantly less soluble in water than its charged, protonated counterpart (R-NH3+).
At pH 7.4, a substantial portion of the compound will be in the poorly soluble free base form, leading to the precipitation you observe.
Q2: What is the pKa of this compound, and how does it guide my formulation strategy?
The pKa is the pH at which the amine group is 50% protonated (charged) and 50% deprotonated (neutral). For a basic amine, solubility dramatically increases at pH values below the pKa.
While an experimental pKa for this compound is not published, we can estimate it based on similar structures. The pKa of simple aliphatic amines is typically around 9.5-10.5.[2] The electron-withdrawing effect of the trifluoromethylphenyl group will lower this value. A reasonable estimate for this compound's pKa is in the range of 9.0 to 9.5 .
This means to achieve significant solubility, you must maintain the pH of your solution at least 1.5 to 2 units below the pKa. The relationship between pH, pKa, and the ratio of charged to uncharged species is described by the Henderson-Hasselbalch equation .[3][4][5] For a base, it can be written as:
pH = pKa + log([R-NH2] / [R-NH3+])
To keep the compound in its soluble, protonated (R-NH3+) form, the pH of the buffer must be acidic.
Q3: My supplier provides the compound as a free base. Should I be using an HCl salt form instead?
Using a pre-formed salt, such as a hydrochloride (HCl) salt, is often a highly effective starting point. The HCl salt form means the amine is already protonated (R-NH3+ Cl-). These salts are generally crystalline solids with significantly higher aqueous solubility than the corresponding free base. FDA-approved formulations of the related compound fenfluramine, for instance, use the hydrochloride salt to create aqueous oral solutions.[6]
If you only have the free base, you can effectively form the salt in situ by dissolving the compound in an acidic buffer, as detailed in the next section.
Part 2: Initial & Basic Troubleshooting: pH Modification
The most direct and effective method to solubilize this compound is through pH adjustment.
Q4: What is the first and most important step I should take to dissolve the free base form of this compound?
The primary action is to lower the pH of your buffer . By preparing a buffer with a pH between 4.0 and 5.5, you will ensure the amine group is fully protonated, maximizing aqueous solubility.
The diagram below illustrates this fundamental principle. At a low pH (acidic environment), the equilibrium shifts to the left, favoring the charged, water-soluble protonated form. At a high pH (alkaline environment), the equilibrium shifts to the right, favoring the neutral, water-insoluble free base.
Caption: pH-dependent equilibrium of the amine compound.
Protocol 1: Preparation of a Concentrated Stock Solution via pH Adjustment
This protocol describes how to create a 10 mM stock solution in an acidic buffer.
-
Target Compound: this compound (MW: ~217.23 g/mol )
-
Objective: Prepare a 10 mM stock solution.
-
Materials:
-
Your compound (free base).
-
50 mM Sodium Citrate buffer, pH 4.5.
-
1 M HCl for pH adjustment.
-
Calibrated pH meter.
-
Vortex mixer and/or water bath sonicator.
-
-
Procedure:
-
Weigh out 2.17 mg of the compound for 1 mL of final stock solution.
-
Add approximately 80% of the final volume of the 50 mM sodium citrate buffer (e.g., 0.8 mL).
-
Vortex the suspension vigorously for 1-2 minutes. You will likely see a cloudy suspension.
-
If the compound does not dissolve, add 1 M HCl dropwise (e.g., 1-2 µL at a time) while vortexing. Monitor the solution for clarity.
-
Once the solution is clear, check the pH. If it is significantly lower than your target, adjust back carefully with 1 M NaOH. Self-Validation: The key is a visually clear solution, indicating complete dissolution.
-
Bring the final volume to 1.0 mL with the citrate buffer.
-
Sterile filter the final stock solution through a 0.22 µm filter (e.g., PVDF or PES) to remove any potential micro-precipitates.
-
Part 3: Advanced Solubilization Strategies
If pH modification is incompatible with your experimental system (e.g., cell culture at physiological pH), you must employ alternative strategies like co-solvents or excipients.
Q5: My experiment must be run at pH 7.4. How can I keep the compound in solution?
When working at a pH where the compound is inherently insoluble, the strategy shifts from protonation to using formulation aids. The most common approach is to first dissolve the compound at a high concentration in a water-miscible organic co-solvent and then dilute this stock into your aqueous buffer.[7][8]
Important Caveat: The final concentration of the organic co-solvent in your assay must be low enough to not affect the biological system (typically ≤1%, often <0.5%). This means you must create a highly concentrated initial stock.
The troubleshooting workflow for this scenario is as follows:
Caption: Co-solvent troubleshooting workflow.
Q6: Which co-solvent should I choose?
The choice of co-solvent depends on your experimental constraints, especially cellular toxicity.[9] A summary of common choices is provided below.
| Co-Solvent | Max Stock Conc. (Typical) | Final Assay Conc. (Recommended) | Pros | Cons |
| DMSO | 10-50 mM | < 0.5% | Excellent solubilizing power for many hydrophobic compounds. | Can be toxic to cells; may interfere with some assays. |
| Ethanol | 10-50 mM | < 1.0% | Less toxic than DMSO; readily available. | More volatile; may not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | 5-20 mM | < 2.0% | Low toxicity; often used in in vivo formulations.[8] | More viscous; may be less effective than DMSO or ethanol. |
Q7: I've heard about cyclodextrins. How do they work and when should I consider them?
Cyclodextrins are excellent alternatives when organic co-solvents are not viable. They are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic (lipophilic) interior and a hydrophilic exterior.[10][11]
The cyclodextrin encapsulates the hydrophobic trifluoromethylphenyl group of your compound within its cavity, forming an "inclusion complex".[][13] This complex presents a hydrophilic outer surface to the buffer, dramatically increasing the apparent water solubility of the compound without altering pH or requiring organic solvents.[11]
When to use them: Consider using cyclodextrins, particularly chemically modified ones like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , when:
-
Your experiment is highly sensitive to organic solvents.
-
You need to achieve a higher final concentration at physiological pH than co-solvents allow.
-
You are developing a formulation for in vivo use, as they are common pharmaceutical excipients.[13]
Caption: Mechanism of cyclodextrin solubilization.
Part 4: Systematic Experimental Protocol
Protocol 2: Screening for Optimal Solubilization Conditions
This protocol provides a systematic way to test different formulation approaches to find the best one for your specific concentration and experimental needs.
-
Objective: Determine the maximum achievable clear concentration of this compound under different conditions at room temperature.
-
Procedure:
-
Prepare High-Concentration Stocks:
-
Stock A (Acidic): 20 mM of the compound in 50 mM Sodium Citrate, pH 4.5.
-
Stock B (DMSO): 50 mM of the compound in 100% DMSO.
-
Stock C (HP-β-CD): Prepare a 40% (w/v) solution of HP-β-CD in your final buffer (e.g., PBS pH 7.4). Add the compound to this solution to attempt to make a 5 mM stock. Use sonication and vortexing to aid dissolution.
-
-
Prepare Test Dilutions: In microcentrifuge tubes, prepare dilutions from your stocks into your final experimental buffer (e.g., PBS pH 7.4) to achieve target final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).
-
For Stock A, the buffer pH will change upon dilution. This tests the "pH shock" or precipitation upon neutralization.
-
For Stock B, ensure the final DMSO concentration does not exceed 1%.
-
For Stock C, the final HP-β-CD concentration will be diluted accordingly.
-
-
Equilibration and Observation:
-
Vortex all tubes.
-
Allow tubes to equilibrate at room temperature for at least 1 hour.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
-
Analysis:
-
Visually inspect each supernatant for clarity against a dark background. A clear, particle-free solution indicates successful solubilization.
-
(Optional) Quantify the concentration in the clear supernatant using HPLC-UV to determine the precise solubility limit for each condition.
-
-
By following this systematic approach, you can confidently identify a robust and reproducible method for preparing your solutions, ensuring the integrity and success of your downstream experiments.
References
-
Kauffman, J. M., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
- Prausnitz, M. R., & Langer, R. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Pharmaceutical Sciences.
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ScienceDirect. (n.d.). Co-solvent. In ScienceDirect Topics. Retrieved from [Link]
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Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2559. [Link]
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Garg, T., & Singh, S. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmaceutical Investigation, 41(4), 221-227. [Link]
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Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(22), 5438-5448. [Link]
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Garg, T., & Singh, S. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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Goodman, L. S., & Gilman, A. (2018). Pharmacokinetics. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. AccessPhysiotherapy. [Link]
-
PubChem. (n.d.). N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kauffman, J. M., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
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Trivedi, V. (2010). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
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Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. [Link]
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]
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PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). NDA 212102Orig1s000 Review. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]
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Technical Support Center: Overcoming Challenges in the Purification of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Welcome to the technical support center for the purification of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our recommendations in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chiral Resolution and Enantiomeric Purity
Question 1: I am struggling to separate the enantiomers of this compound. What are the most effective methods for chiral resolution?
Answer: The separation of enantiomers, or chiral resolution, is a critical and often challenging step in ensuring the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). For a primary amine like this compound, two primary techniques have demonstrated high success rates: Diastereomeric Salt Crystallization and Chiral Chromatography .
A. Diastereomeric Salt Crystallization:
This classical and scalable method involves reacting the racemic amine with a chiral resolving agent to form two diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization due to differences in their solubility in a given solvent system.[3][4][5]
-
Mechanism: The formation of diastereomers introduces a second chiral center, converting the enantiomeric relationship into a diastereomeric one. This allows for separation based on physical properties like solubility.
-
Common Resolving Agents: For chiral amines, chiral acids are employed. Commonly used and effective agents include:
-
Troubleshooting Poor Resolution:
-
Solvent Selection is Crucial: The choice of solvent is paramount. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and their aqueous mixtures) is recommended. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Molar Ratio of Resolving Agent: The stoichiometry between the amine and the resolving agent can significantly impact the resolution efficiency. While a 1:1 molar ratio is a common starting point, exploring ratios from 0.5 to 1.5 can sometimes improve the yield and enantiomeric excess of the desired diastereomer.[1]
-
Temperature and Cooling Rate: Crystallization is a thermodynamically controlled process.[1] A slow, controlled cooling rate is generally preferred to allow for selective crystallization of the less soluble diastereomer. Shock cooling can lead to the precipitation of both diastereomers, resulting in poor enantiomeric enrichment.
-
Experimental Protocol: Diastereomeric Salt Resolution with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-DPTTA in the same solvent.
-
Mixing and Crystallization: Slowly add the DPTTA solution to the amine solution with stirring. Allow the mixture to stir at room temperature for a predetermined time, then cool it slowly to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated salt with a base (e.g., aqueous sodium hydroxide) to neutralize the DPTTA and liberate the enantiomerically enriched amine.
-
Extraction and Analysis: Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate it. Determine the enantiomeric excess using chiral HPLC or SFC.
B. Chiral Chromatography:
For both analytical and preparative-scale separations, chiral chromatography offers a powerful and often more direct alternative to crystallization.[4] Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective technique for the separation of primary amines.[6][7][8]
-
Mechanism: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).
-
Advantages of SFC: SFC utilizes supercritical CO2 as the primary mobile phase, which offers high diffusivity and low viscosity, leading to faster separations and reduced solvent consumption compared to HPLC.[7][]
-
Recommended Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including aromatic amines.[10][11][12][13] For primary amines, crown ether-derived CSPs have also shown excellent performance in SFC.[6]
-
Troubleshooting Poor Separation:
-
Mobile Phase Optimization: The choice of co-solvent (modifier) and additive is critical. For basic amines, adding a small amount of a basic additive (e.g., isopropylamine or diethylamine) to the mobile phase can significantly improve peak shape and resolution.[14]
-
Column Screening: If one CSP does not provide adequate separation, screening a variety of CSPs with different chiral selectors is a standard practice.[13]
-
Data Presentation: Comparison of Chiral Separation Techniques
| Technique | Principle | Throughput | Scalability | Key Optimization Parameters |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Low to Medium | High | Resolving agent, solvent, temperature, molar ratio |
| Chiral SFC/HPLC | Differential interaction with a chiral stationary phase | High | Medium to High | Chiral stationary phase, mobile phase (co-solvent, additive), flow rate, temperature |
Removal of Process-Related Impurities
Question 2: My purified product is contaminated with a primary amine impurity with a similar boiling point. How can I effectively remove it?
Answer: The presence of structurally similar impurities is a common challenge, particularly when they share physical properties like boiling points with the target compound.[15][16] Standard distillation may be ineffective in such cases. A multi-pronged approach involving chemical and chromatographic methods is often necessary.
-
Identify the Impurity: The first step is to identify the structure of the impurity, often a byproduct from the synthesis. For instance, in reductive amination routes for fenfluramine (a related compound), the corresponding primary amine can be a significant impurity.[15][16]
-
Chromatographic Purification:
-
Column Chromatography: Standard silica gel column chromatography can be effective if there is a sufficient polarity difference between your product and the impurity. A careful screening of eluent systems is required.
-
Preparative HPLC/SFC: If the impurity is very similar to the product, preparative chromatography (either HPLC or SFC) on an achiral stationary phase might be necessary for high-purity isolation.
-
-
Chemical Purification:
-
Derivatization: It may be possible to selectively react the impurity to form a derivative that has significantly different physical properties, allowing for easier separation. This is a more complex approach and requires careful consideration of the reaction chemistry.
-
Troubleshooting Workflow: Impurity Removal
Caption: Decision tree for removing process-related impurities.
Polymorphism and Solid-State Characterization
Question 3: I have observed batch-to-batch variability in the physical properties (e.g., melting point, solubility) of my final product. Could this be due to polymorphism?
Answer: Yes, it is highly likely that you are observing polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[17][18] These different forms, called polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and dissolution rate, which are critical in pharmaceutical development.[19][17]
-
Why it Matters: The presence of different polymorphs can significantly impact the bioavailability and stability of a drug product.[17][20] Regulatory agencies require thorough characterization and control of the polymorphic form of an API.
-
Factors Influencing Polymorphism: The formation of a particular polymorph can be influenced by various factors during crystallization, such as:
-
How to Investigate Polymorphism:
-
Screening: A systematic polymorph screen should be conducted by crystallizing the compound from a wide range of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Characterization Techniques: The resulting solid forms should be analyzed using a combination of techniques to identify different polymorphs:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystal forms, as each polymorph will have a unique diffraction pattern.[21]
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events like melting and solid-solid transitions, which are often different for each polymorph.
-
Thermogravimetric Analysis (TGA): TGA is used to identify solvates or hydrates by measuring weight loss upon heating.
-
-
Logical Workflow: Polymorphism Investigation
Caption: Workflow for investigating and controlling polymorphism.
By systematically addressing these common challenges in chiral resolution, impurity removal, and solid-state characterization, researchers can develop robust and reproducible purification processes for this compound, ensuring the quality and consistency required for pharmaceutical applications.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]
- Gomes, P. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(37), 8785-8793.
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
- Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmaceutical Research, 30(11), 2947-2964.
-
Wikipedia. Crystal polymorphism. [Link]
-
MDPI. Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals. [Link]
-
Jagiellonian Centre of Innovation. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]
- Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(5), 444-456.
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
- Google Patents. (2018). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
- Google Patents. (2017). EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
-
The Analytical Scientist. (2024). Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Scribd. Troubleshooting of Amine Regn. [Link]
- Google Patents. (2021). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
-
New Drug Approvals. (2021). Fenfluramine Hydrochloride. [Link]
- Google Patents. (2018). US10351510B2 - Fenfluramine compositions and methods of preparing the same.
-
CrystEngComm. (2017). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. [Link]
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
-
Chemsrc.com. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine Price from Supplier. [Link]
-
PubChem. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. [Link]
-
PubChem. Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
- PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 192, 113645.
- PMC - NIH. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(20), 6245.
-
Googleapis.com. (2006). 5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino). [Link]
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Technical Support Center: Optimizing HPLC Separation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine Enantiomers
Welcome to the technical support center for the chiral separation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine foundational theory with field-proven protocols to help you achieve robust and reproducible enantioselective separations.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable Chiral Stationary Phases (CSPs) for separating this specific primary amine?
Answer: The enantioseparation of primary amines like this compound is challenging due to potential interactions with residual silanols on the silica support.[1] Polysaccharide-based CSPs are widely recognized for their broad selectivity and are the primary recommendation.[2][3]
Specifically, derivatives of amylose and cellulose have shown high success rates for this class of compounds.[1][4] Consider the following immobilized CSPs for initial screening, as they offer greater solvent compatibility and robustness compared to coated phases.[5][6]
| CSP Type | Chiral Selector | Typical Screening Solvents (Normal Phase) | Key Characteristics & Rationale |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA) | Heptane/Ethanol, Heptane/Isopropanol | Often provides strong π-π and hydrogen bonding interactions. The trifluoromethyl group on the analyte can interact favorably with the electron-rich phenylcarbamate selector.[7] |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IB) | Heptane/Ethanol, Heptane/Isopropanol | Offers a different spatial arrangement of the chiral selector compared to its amylose counterpart, which can lead to complementary or superior selectivity.[6] |
| Cellulose-based | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC) | Heptane/Ethanol, Heptane/2-Propanol, MTBE | The electron-withdrawing chloro-groups on the selector can alter the chiral recognition mechanism, sometimes providing unique selectivity where other phases fail.[6][8] |
| Cyclofructan-based | Derivatized Cyclofructan (e.g., Larihc® CF6-P) | Acetonitrile/Methanol (Polar Organic Mode) | Has demonstrated a very high success rate for separating primary amines, particularly in the polar organic mode.[1] |
Q2: What is the critical role of mobile phase additives for this basic analyte?
Answer: For a basic compound like this compound, mobile phase additives are not just optional—they are essential for achieving good peak shape and obtaining reproducible results.[4][9]
-
Mechanism of Action: The primary amine group on your analyte is basic and can interact strongly with acidic residual silanol groups on the silica surface of the CSP. This secondary interaction is a primary cause of severe peak tailing.[4]
-
Solution: A basic additive, such as Diethylamine (DEA) or Butylamine (BA), is added to the mobile phase at a low concentration (typically 0.1% v/v).[9][10][11] This additive competes with the analyte for the active silanol sites, effectively masking them and preventing the unwanted secondary interaction.[4] This results in more symmetrical peaks and often improves resolution. Some studies have shown that additives like ethylenediamine (EDA) can offer even better performance for certain basic compounds.[9][12]
Q3: How does temperature influence the separation of these enantiomers?
Answer: Temperature is a critical but complex parameter in chiral chromatography.[10] Its effect on resolution is a balance between thermodynamics and kinetics.
-
Thermodynamics: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This increases the difference in interaction energy (ΔΔG) between the two enantiomers, leading to higher selectivity (α) and potentially better resolution.
-
Kinetics & Efficiency: Conversely, higher temperatures decrease mobile phase viscosity and improve mass transfer kinetics. This leads to sharper, more efficient peaks (higher N).[10]
Practical Approach: The net effect on resolution (Rs) is unpredictable. Therefore, temperature should always be screened. A typical range for screening is 15°C to 40°C. Start at ambient (e.g., 25°C) and then analyze at lower and higher temperatures (e.g., 15°C and 35°C) to determine the optimal condition for your specific separation.[10]
Troubleshooting Guide
Problem 1: Poor Resolution (Rs < 1.5) or No Separation
If you are observing co-elution or insufficient separation between the two enantiomer peaks, follow this systematic workflow.
Caption: Workflow for troubleshooting poor resolution.
Detailed Actions:
-
Verify CSP Choice: The selected CSP may not provide sufficient stereoselective interactions for your molecule.[4] If using an amylose-based column, try a cellulose-based one, or vice-versa. Cyclofructan columns are also a strong alternative.[1]
-
Optimize Mobile Phase Composition: Chiral separations are highly sensitive to the type and concentration of the alcohol modifier.
-
Protocol: Prepare mobile phases with varying ratios of Heptane/Alcohol (e.g., 90/10, 80/20, 70/30). Screen both Ethanol (EtOH) and Isopropanol (IPA) as the alcohol modifier, as they can offer different selectivities.
-
-
Confirm Additive: For this basic amine, the absence of a basic additive is a common cause of failure. Ensure 0.1% DEA or a similar amine is in the mobile phase.[9]
-
Adjust Temperature: As discussed in the FAQ, systematically vary the column temperature. Lower temperatures often improve selectivity.[10]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the enantiomers on the CSP, allowing for more interactions and potentially improving resolution.[4]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetric peaks compromise resolution and lead to inaccurate quantification.
Cause: Peak Tailing (Tf > 1.2)
-
Primary Reason: Strong, unwanted interactions between the basic amine analyte and acidic silanol groups on the stationary phase support.[4]
-
Secondary Reason: Column overload. The analytical column has a limited sample capacity.
-
Solution: Prepare and inject a 1:10 dilution of your sample. If the peak shape improves significantly, the original sample concentration was too high.[10]
-
Cause: Peak Fronting (Tf < 0.8)
-
Primary Reason: Column overload is a frequent cause of fronting.
-
Solution: Dilute the sample as described above.[10]
-
-
Secondary Reason: Sample solvent is much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase (e.g., for a 90:10 Heptane/EtOH mobile phase, dissolving the sample in pure heptane is better than dissolving it in pure EtOH).
-
Problem 3: Shifting Retention Times
Unstable retention times indicate a lack of system equilibrium or changes in the mobile phase or column condition.
-
Insufficient Column Equilibration:
-
Action: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis. When additives are used, equilibration can take longer.[4]
-
-
Mobile Phase Inconsistency:
-
Action: Volatile components (like heptane) can evaporate over time, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure solvents are thoroughly mixed and degassed.[4]
-
-
Column "Memory Effect":
-
Action: Additives can adsorb to the stationary phase. If you switch from a mobile phase containing an additive to one without, the column may retain some of the additive, affecting chromatography. When changing methods, it is good practice to flush the column with a strong, miscible solvent (like Isopropanol for normal phase) to "reset" it.[13]
-
Experimental Protocols
Protocol 1: General Purpose Chiral Method Screening
This protocol provides a starting point for identifying a suitable CSP and mobile phase.
-
Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase (or a compatible weak solvent) to a concentration of approximately 0.5 mg/mL.
-
Column Selection: Start with a broad-selectivity, immobilized polysaccharide column, such as CHIRALPAK® IA or IB (250 x 4.6 mm, 5 µm).
-
Initial HPLC Conditions:
-
Mobile Phase A: n-Heptane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Heptane / 2-Propanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 225 nm or 254 nm.
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the sample.
-
If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate.
-
If separation is still poor, change the alcohol ratio (e.g., to 80:20) for both EtOH and IPA.
-
If no success is achieved, switch to an alternative CSP (e.g., CHIRALPAK® IC) and repeat the screening process.
-
Visualizing the Chiral Recognition Principle
The separation of enantiomers on a CSP is based on the differential formation of transient diastereomeric complexes. For effective recognition, multiple simultaneous interactions are required, often referred to as the "three-point interaction model."
Caption: The three-point interaction model for chiral recognition.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
-
Chankvetadze, B. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology. [Link]
-
Wang, Y., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Ye, Y. K., et al. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Wiejak, J., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Wiejak, J., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]
-
Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]
-
Unknown Author. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
Sidique, S., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH Public Access. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Ilisz, I., et al. (2013). Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Weatherly, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IB COLUMNS. UVISON. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns. HPLC. [Link]
-
Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AS. MZ-Analysentechnik. [Link]
Sources
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- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chiraltech.com [chiraltech.com]
How to prevent degradation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine during storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine to prevent its chemical degradation. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding research outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
The compound is sensitive to environmental factors.[1] Optimal long-term stability is achieved by controlling temperature, atmosphere, and light exposure. A summary of recommended conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all potential degradation reactions.[1][2][3] For extended storage (>1 year), consider -20°C. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine functional group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light Exposure | In the Dark (Amber Glass Vial) | Aromatic amines can be susceptible to photodegradation upon exposure to UV or even ambient light.[1][2][3] Amber vials block harmful wavelengths. |
| Moisture | Dry/Anhydrous | Keep container tightly sealed in a dry environment. Consider storage in a desiccator, especially after opening. Moisture can facilitate hydrolytic and oxidative degradation pathways.[1][2] |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Ensures an inert storage surface and a tight seal to prevent moisture and air ingress. |
Q2: Why is an inert atmosphere so critical for this compound?
The propan-2-amine moiety is a primary amine, which is a site of chemical reactivity. In the presence of atmospheric oxygen, amines can undergo oxidation to form various impurities, such as imines or nitro compounds. This process can be accelerated by light and elevated temperatures.[3] By replacing the air in the vial with an inert gas like argon or nitrogen, you create an oxygen-free environment, directly inhibiting this primary degradation pathway.
Q3: What are the visible signs of degradation?
While analytical confirmation is always necessary, visual inspection can provide initial clues. Signs of potential degradation include:
-
Color Change: A pure amine is often colorless to pale yellow. The development of a darker yellow, orange, or brown hue can indicate oxidation or the formation of polymeric impurities.
-
Change in Physical State: Clumping of a solid powder or the clouding of a liquid form can suggest moisture absorption or the formation of insoluble degradation products.
-
Odor: A significant change in odor may indicate the formation of new, volatile byproducts.
Q4: Can I store the compound as a solution? If so, what solvent should I use?
Storing this compound in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation. If short-term solution storage is necessary for experimental workflow:
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or ethanol unless their use is unavoidable, as they can participate in reactions.
-
Storage Conditions: Store solutions under the same stringent conditions as the neat compound: refrigerated (2-8°C), under an inert atmosphere, and protected from light.
-
Stability: Solution stability is significantly shorter than that of the neat compound. It is advisable to prepare solutions fresh for each experiment.
Section 2: Troubleshooting Guide
This guide helps diagnose and resolve issues that may arise from improper storage.
Issue 1: Experimental results are inconsistent or non-reproducible.
-
Potential Cause: The purity of the this compound stock may have diminished due to gradual degradation. A lower concentration of the active compound and the presence of unknown impurities can lead to variable experimental outcomes.
-
Troubleshooting Steps:
-
Cease Use: Immediately quarantine the suspected stock to prevent further invalid experiments.
-
Purity Verification: Perform a purity analysis on the stock material. A simple qualitative check can be done using Thin-Layer Chromatography (TLC) (see Protocol 2), which can reveal the presence of new, more or less polar impurities. For quantitative results, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[4][5]
-
Resolution: If degradation is confirmed, the stock should be properly discarded according to institutional guidelines.[6][7] Acquire a new, certified lot of the compound and immediately implement the recommended storage protocols upon receipt.
-
Issue 2: The compound has developed a strong color since it was last opened.
-
Potential Cause: This is a strong indicator of significant oxidative or photodegradation. The colored species are often byproducts formed when the amine or aromatic ring is altered by exposure to air and/or light.[1][3]
-
Troubleshooting Steps:
-
Presumption of Degradation: A visible color change in a previously colorless or pale compound is sufficient evidence to assume significant degradation has occurred.
-
Do Not Use: The material is compromised and should not be used in any experiment, as the identity and bioactivity of the impurities are unknown.
-
Review Handling Procedures: This event indicates a breach in storage protocol. Review your lab's procedures for handling air- and light-sensitive compounds. Ensure that vials are properly flushed with inert gas before sealing and are consistently stored in the dark.
-
Section 3: Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage Protocol (Upon Receipt)
This protocol ensures the maximum possible shelf-life for a new batch of the compound.
-
Preparation: Prepare a clean, dry workspace, preferably within a glove box or an area that can be purged with inert gas.
-
Aliquoting: If the compound will be used multiple times, it is critical to aliquot it into several smaller, single-use vials. This minimizes the exposure of the entire stock to the atmosphere during each use.
-
Inert Gas Purge: For each aliquot, uncap the vial and immediately insert a stream of dry argon or nitrogen via a long needle or pipette. Ensure the gas flows gently for 30-60 seconds to displace all air.
-
Sealing: While the inert gas is still flowing, securely fasten the PTFE-lined cap to ensure a tight seal.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), lot number, and the date it was aliquoted.[1][6]
-
Secondary Containment: Place the primary vials into a labeled, sealed secondary container.
-
Storage: Immediately transfer the secondary container to a designated, dark refrigerator (2–8°C).
Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid method to check for gross impurities.
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution from a new, trusted reference lot if available.
-
TLC Plate: On a silica gel TLC plate, use a capillary tube to spot a small amount of your sample solution. If available, spot the reference standard alongside it.
-
Mobile Phase: Prepare a mobile phase. A common system for amines is a mixture of a non-polar and a polar solvent, with a small amount of base to reduce streaking. A good starting point is Hexane:Ethyl Acetate (7:3) with 0.5% triethylamine.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic ring should be UV-active.
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots (especially near the baseline or at different heights compared to the reference) indicates the presence of impurities and likely degradation.
Section 4: The Chemistry of Degradation
Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways for this compound are driven by environmental factors.
Caption: Degradation pathways and corresponding preventative measures.
-
Oxidation: The most probable degradation pathway involves the oxidation of the amine group. This can lead to the formation of imines, hydroxylamines, or nitro-derivatives, fundamentally altering the molecule's structure and activity. This process is catalyzed by oxygen and accelerated by heat and light.
-
Photodegradation: Aromatic compounds can absorb energy from light, particularly in the UV spectrum.[3][8] This energy can lead to bond cleavage or reaction with other molecules, including oxygen, resulting in a complex mixture of impurities. Storing the compound in amber vials and in the dark is a direct countermeasure.[1][2]
By implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Research.
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington.
- Handling and Storing Chemicals. Lab Manager.
- Kasprzyk-Hordern, B., et al. (2019). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water.
- Liu, R. H., et al. (1997). Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine. PubMed.
- Al-Obaid, A. M., et al. (1999). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis.
- Nakamura, H., et al. (2004).
- Pienimäki, P. (2012).
- Stability of seized amphetamine during 32 months of storage. (2020).
- (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Sigma-Aldrich.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Identification and determination of the photodegradation impurities in melphalan hydrochloride. (2018).
- Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020).
Sources
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues, minimize side reactions, and ensure the robust and reproducible synthesis of your target compound.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors. The primary culprits are typically:
-
Incomplete reaction: The conversion of the starting ketone, 1-(4-(Trifluoromethyl)phenyl)propan-2-one, may be stalling. This can be due to suboptimal reaction temperature, insufficient reaction time, or poor quality of reagents.
-
Competing side reactions: The most prevalent side reactions are the reduction of the starting ketone to the corresponding alcohol and the formation of over-alkylated byproducts.
-
Product loss during workup/purification: The amine product can be lost due to emulsion formation during aqueous extraction or inefficient distillation/crystallization.
Q2: My final product is difficult to purify. What are the common impurities I should be looking for?
A2: The most common impurities are unreacted starting material (the ketone), the corresponding alcohol (1-[4-(trifluoromethyl)phenyl]propan-2-ol), and potentially N-formylated amine if using the Leuckart reaction and hydrolysis is incomplete. Impurities present in the starting ketone can also be carried through the synthesis. A thorough analysis of your starting material by GC-MS or NMR is a critical first step.
Q3: Is the Leuckart reaction the only way to synthesize this amine?
A3: No, while the Leuckart reaction, which uses ammonium formate or formamide, is a classic and cost-effective method, several other reductive amination protocols can be employed. These often provide higher selectivity and operate under milder conditions. Alternatives include using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Catalytic hydrogenation is also a viable, scalable option.
In-Depth Troubleshooting Guide: A Mechanistic Approach
This section delves into the specific chemical challenges and provides detailed, actionable solutions.
Problem 1: Formation of Alcohol Impurity via Ketone Reduction
One of the most frequent side reactions is the direct reduction of the starting ketone, 1-(4-(Trifluoromethyl)phenyl)propan-2-one, to the corresponding secondary alcohol. This occurs when the reducing agent attacks the ketone carbonyl before it has a chance to form the imine intermediate with the ammonia source.
Causality: This side reaction is kinetically favored when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) or when the rate of imine formation is slow. The electrophilicity of the ketone's carbonyl carbon makes it susceptible to hydride attack.
Q: I see a significant peak corresponding to the alcohol byproduct in my crude reaction analysis. How can I prevent this?
A: The key is to select a reducing agent that is more selective for the protonated imine (iminium ion) intermediate than for the starting ketone.
-
Avoid Strong, Non-Selective Hydride Reagents: Do not use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a one-pot procedure. NaBH₄ can be used in a stepwise process, but only after confirming the complete formation of the imine.
-
Employ a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. It is a milder reducing agent that selectively reduces imines/iminium ions in the presence of ketones. It is less sensitive to pH than NaBH₃CN and does not generate toxic cyanide byproducts.
-
Optimize Reaction Conditions for Imine Formation: Ensure the conditions favor the formation of the imine before reduction occurs. This can be achieved by:
-
Stepwise Addition: Add the reducing agent only after allowing the ketone and ammonia source (e.g., ammonium acetate) to stir for a period (e.g., 1-2 hours) to allow for imine formation.
-
Water Removal: For some systems, removing the water formed during imine formation (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium toward the imine, thereby increasing the substrate for the desired reduction.
-
This protocol is designed to maximize the formation of the desired amine while minimizing the reduction of the starting ketone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-(Trifluoromethyl)phenyl)propan-2-one (1.0 eq) and ammonium acetate (2.5 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
// Nodes Ketone [label="1-(4-(CF3)phenyl)propan-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="NH3 Source\n(e.g., NH4OAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Amine [label="Target Product:\n1-[4-(CF3)phenyl]propan-2-amine", fillcolor="#E6F4EA", fontcolor="#202124"]; Alcohol [label="Side Product:\n1-[4-(CF3)phenyl]propan-2-ol", fillcolor="#FCE8E6", fontcolor="#202124"]; Hydride [label="[H-]\nReducing Agent", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ammonia -> Imine [label="+ Ketone\n- H2O"]; Ketone -> Imine; Hydride -> Amine [label="Desired Path\n(Reduction of Imine)", color="#34A853", fontcolor="#34A853"]; Imine -> Amine; Hydride -> Alcohol [label="Side Reaction\n(Reduction of Ketone)", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Ketone -> Alcohol; } ` Caption: Competing pathways in reductive amination.
Problem 2: Formation of N-Formyl Impurity in the Leuckart Reaction
The Leuckart reaction is a robust method but often proceeds through an N-formyl intermediate. If the final hydrolysis step is incomplete, this stable amide will contaminate the final product.
Causality: The reaction of a ketone with ammonium formate or formamide at high temperatures first produces the N-formyl derivative of the target amine. This amide is then hydrolyzed, typically under acidic or basic conditions, to yield the free amine. Incomplete hydrolysis is a common pitfall.
Q: My NMR shows a persistent singlet around 8 ppm and my mass spec indicates a mass of (M+28). How do I remove this N-formyl impurity?
A: This is a classic sign of incomplete hydrolysis. The N-formyl group (CHO) adds 28 amu to your product's mass.
-
Ensure Complete Hydrolysis: The most straightforward solution is to subject the crude product to more forcing hydrolysis conditions.
-
Acidic Hydrolysis: Reflux the crude product in an excess of aqueous acid, such as 3M hydrochloric acid or sulfuric acid, for several hours (4-12 h). Monitor the disappearance of the formamide by TLC or GC-MS.
-
Basic Hydrolysis: Alternatively, use a strong base like sodium hydroxide in a water/alcohol mixture and heat to reflux.
-
-
Purification: While chromatographic separation is possible, the polarity difference between the amine and the formamide may not be sufficient for easy separation on silica gel. It is far more effective to ensure complete hydrolysis chemically before final purification.
-
Setup: After the initial Leuckart reaction and removal of excess formamide/formic acid, transfer the crude product to a round-bottom flask.
-
Acid Addition: Add a 3M solution of hydrochloric acid (use at least 5-10 molar equivalents relative to the starting ketone).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6 hours.
-
Monitoring: Cool the reaction, basify a small aliquot with NaOH, extract with ether, and check for the presence of the formamide by GC-MS. If the reaction is incomplete, continue the reflux for another 4-6 hours.
-
Workup: Once hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath. Carefully basify with a concentrated NaOH solution until the pH is >12.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Dry the combined organic layers over anhydrous potassium carbonate (a better choice than MgSO₄ or Na₂SO₄ for amines), filter, and concentrate to yield the free amine.
Comparative Analysis of Synthetic Methods
The choice of synthetic route can have a significant impact on the side-reaction profile. The following table summarizes the key features of common methods.
| Method | Reagents | Temperature | Advantages | Common Side Reactions/Disadvantages |
| Leuckart Reaction | Ammonium Formate or Formamide/Formic Acid | High (120-180 °C) | Inexpensive reagents, simple setup. | N-formyl impurity, high temperatures can cause degradation, moderate yields. |
| Borohydride Reduction | NH₄OAc, NaBH₃CN or NaBH(OAc)₃ | Room Temp to 60 °C | Mild conditions, high selectivity (esp. NaBH(OAc)₃), good yields. | Ketone reduction (if non-selective hydride is used), cost of reagents, potential toxicity (cyanide). |
| Catalytic Hydrogenation | H₂, NH₃, Pd/C or Raney Ni | Variable (often elevated pressure) | "Green" method, highly scalable, excellent yields. | Requires specialized high-pressure equipment, catalyst poisoning, potential for ring reduction. |
Troubleshooting Workflow
When encountering a problem, a systematic approach is crucial. Use the following workflow to diagnose and solve issues.
// Nodes start [label="Problem Identified\n(e.g., Low Yield, Impure Product)", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Analyze Starting Material\nIs 1-(4-(CF3)phenyl)propan-2-one pure?|{Check by GC-MS, NMR}", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Analyze Crude Reaction Mixture\nIdentify major components by GC-MS.|{Unreacted Ketone?|Alcohol Side-Product?|N-Formyl Impurity?|Other?}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Decision nodes decision_ketone [label="High % of Unreacted Ketone?", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; decision_alcohol [label="High % of Alcohol?", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; decision_formyl [label="N-Formyl Impurity Present?", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"];
// Solution nodes sol_ketone [label="Solution:\n• Increase reaction time/temp\n• Check reagent stoichiometry/quality", shape=box, style="rounded", fillcolor="#E6F4EA", fontcolor="#202124"]; sol_alcohol [label="Solution:\n• Switch to a selective reducing agent (e.g., NaBH(OAc)3)\n• Use stepwise addition of hydride", shape=box, style="rounded", fillcolor="#E6F4EA", fontcolor="#202124"]; sol_formyl [label="Solution:\n• Perform forced hydrolysis (reflux in 3M HCl)\n• Ensure complete reaction before workup", shape=box, style="rounded", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> decision_ketone; step2 -> decision_alcohol; step2 -> decision_formyl;
decision_ketone -> sol_ketone [label="Yes"]; decision_alcohol -> sol_alcohol [label="Yes"]; decision_formyl -> sol_formyl [label="Yes"]; } ` Caption: Systematic troubleshooting workflow.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Mascal, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-19.
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
-
Scribd. (n.d.). The Mechanism of the Leuckart Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
Troubleshooting inconsistent results in behavioral experiments with 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, more commonly known as Norfenfluramine . This potent serotonergic agent is a valuable tool in neuroscience, but its complex mechanism of action can lead to variability in behavioral studies. This guide is designed to help you navigate these challenges, ensuring the rigor and reproducibility of your findings.
Norfenfluramine, the major active metabolite of fenfluramine, functions primarily as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] This multifaceted activity, while powerful, requires meticulous experimental design to dissect its behavioral consequences. This resource provides in-depth, question-and-answer-based troubleshooting for common issues encountered during in-vivo experiments.
Section 1: Foundational Issues - Compound and Protocol Integrity
Inconsistent results often originate from foundational variables that are overlooked. Before questioning the biological hypothesis, it is crucial to validate the tools and basic procedures.
Q1: My results are inconsistent from week to week. How can I ensure my compound's integrity and preparation are not the source of this variability?
A1: This is the most critical first step in troubleshooting. The stability and handling of your research compound are paramount.
Core Directive: Verify Your Reagent
-
Certificate of Analysis (CoA): Always begin with the CoA provided by your supplier. Confirm the purity, identity, and any specified storage conditions.
-
Storage: Norfenfluramine, like many research chemicals, is sensitive to environmental factors.[3][4] Store it according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation from light, heat, or moisture.[5] Use desiccants for hygroscopic compounds.[3] All containers should be clearly labeled with the product name, date received, and date opened.[3][5]
-
Vehicle Selection & Solubility: The vehicle can significantly impact drug absorption and bioavailability.
-
Initial Test: Test the solubility of Norfenfluramine in your chosen vehicle (e.g., saline, DMSO, Tween 80) at the highest intended concentration. Observe for precipitation.
-
pH Adjustment: Ensure the final pH of your solution is compatible with physiological conditions to avoid injection site irritation, which can itself become a behavioral confound.
-
Consistency: Use the exact same vehicle preparation for all experimental and control groups. A vehicle-only control group is mandatory.
-
-
Fresh Preparations: Whenever possible, prepare solutions fresh on the day of the experiment. If you must store solutions, conduct a pilot stability test to ensure the compound does not degrade or precipitate in the vehicle over your intended storage period (e.g., 24-48 hours at 4°C).
| Parameter | Recommendation | Rationale |
| Storage | Cool (2-8°C or as specified), dark, dry.[3][4] | Prevents chemical degradation from heat, light, and hydrolysis. |
| Vehicle | Sterile Saline (0.9%), with minimal co-solvent (e.g., <5% DMSO) if necessary. | Ensures physiological compatibility and minimizes vehicle-induced behavioral effects. |
| Preparation | Prepare fresh daily; sonicate if needed to ensure full dissolution. | Avoids degradation and concentration changes due to precipitation over time. |
| Administration | Consistent route (e.g., IP, SC), volume, and time of day. | Reduces variability in pharmacokinetics and accounts for circadian rhythm effects.[6] |
Section 2: Troubleshooting Specific Behavioral Assays
Once compound integrity is assured, variability can often be traced to the nuanced interaction between the drug's pharmacology and the specific demands of the behavioral test.
Q2: I'm observing highly variable locomotor responses. Some animals become hyperactive, others hypoactive, and some show no change. Why?
A2: This is a classic challenge with potent serotonergic agents. The serotonergic system has a complex, often biphasic, modulatory role in locomotion.[7][8] Both the dose and the environmental context can dramatically alter the outcome.
Underlying Mechanisms:
-
Receptor Subtypes: The overall effect on locomotion is a balance of activating different 5-HT receptors.[9] For example, activation of 5-HT2A/2C receptors is often associated with hyperactivity, while 5-HT1A activation can sometimes lead to hypoactivity or anxiogenic-like freezing.[10][11]
-
Context-Dependency: The environment plays a crucial role. In a novel, potentially threatening environment like a new open field, lower doses might increase anxiety and suppress movement.[7] In a familiar home cage environment, the same dose might disinhibit behavior and increase activity.
Troubleshooting Protocol:
-
Conduct a Full Dose-Response Study: Do not rely on a single dose from the literature. A U-shaped or biphasic dose-response curve is common. Test a wide range of doses (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/kg) to fully characterize the effect in your specific paradigm.
-
Perform a Time-Course Analysis: Norfenfluramine has a rapid onset of action, typically peaking between 20-60 minutes post-administration.[12] Measure behavior at several time points (e.g., 15, 30, 60, 120 minutes) to capture the peak effect and duration of action. Missing this window can lead to false negatives.
-
Standardize the Environment:
-
Habituation: Decide on a consistent habituation period. A lack of habituation will measure the drug's effect on novelty-induced anxiety and locomotion. A long habituation period will measure the effect on baseline locomotion. State your choice and rationale clearly.
-
Lighting & Sound: Test under consistent, dim lighting conditions and minimize extraneous noise, as mice are nocturnal and sensitive to sensory stimuli.[6]
-
Troubleshooting Workflow: Locomotor Variability
A decision tree for systematically troubleshooting inconsistent locomotor activity.
Q3: My experiments to demonstrate appetite suppression are not working consistently.
A3: Norfenfluramine is a potent anorectic, an effect strongly linked to its action on the serotonergic system, particularly within the hypothalamus.[13][14][15] Inconsistent results often stem from overpowering motivational states (i.e., extreme hunger) or improper experimental timelines.
Underlying Mechanisms:
-
Homeostatic vs. Hedonic Control: Serotonin helps integrate signals of satiety within homeostatic brain circuits.[13] However, if an animal is severely food-deprived, the homeostatic drive to eat can overwhelm the drug's pharmacological effect.
-
Receptor Targets: The anorectic effects of fenfluramine-like drugs are mediated heavily by 5-HT2C and potentially 5-HT1B receptors, which influence the melanocortin pathway, a key regulator of body weight.[16][17]
Troubleshooting Protocol:
-
Standardize the Food Deprivation Schedule: Extreme deprivation can create a floor effect. A moderate schedule (e.g., 12-16 hours) is often more sensitive than a 24-hour deprivation.
-
Use a Palatable Diet: While standard chow is necessary, offering a highly palatable diet (e.g., high-fat or sweetened food) for a short period can better reveal effects on hedonic feeding, which is strongly modulated by serotonin.
-
Analyze Feeding Microstructure: Do not just measure total food intake over 24 hours. Use automated feeding systems or manual measurements at earlier time points (e.g., 1, 2, 4 hours post-injection) to analyze changes in meal size, duration, and frequency. A common effect of serotonergic anorectics is a reduction in meal size (enhanced satiety), not necessarily a delay in starting the first meal.
-
Control for Competing Behaviors: At higher doses, the drug may induce hyperactivity or stereotypy that physically interferes with the animal's ability to eat. Observe the animals to ensure a lack of feeding is not a secondary effect of competing behaviors.
Q4: My results in the Elevated Plus Maze (EPM) and Open Field Test (OFT) are contradictory. Is Norfenfluramine anxiogenic or anxiolytic?
A4: The role of serotonin in anxiety is exceptionally complex, and it is not surprising to see contradictory results.[18][19] The net effect depends on which specific neural circuits and receptor subtypes are engaged, which is highly dose-dependent.[20]
Underlying Mechanisms:
-
Circuit-Specific Effects: Serotonin release in the bed nucleus of the stria terminalis (BNST) and amygdala can be profoundly anxiogenic, often mediated by 5-HT2C receptors.[21] Conversely, activation of 5-HT1A receptors in regions like the prefrontal cortex and hippocampus can be anxiolytic.[11]
-
Dose-Dependency: Low doses of a serotonergic agent might preferentially activate high-affinity receptors (like some 5-HT1A subtypes), producing one effect, while higher doses recruit additional receptor types (like 5-HT2C), leading to a different or even opposite effect.
Troubleshooting Protocol:
-
Use a Multi-Assay Battery: Never rely on a single anxiety test.[22] Combine the EPM or OFT with a different test, such as the light-dark box or novelty-suppressed feeding paradigm. A consistent effect across multiple tests provides much stronger evidence.
-
Analyze Multiple Parameters: In the OFT, do not just analyze time in the center. Also, measure thigmotaxis (wall-hugging), rearing frequency, and total distance traveled. An anxiogenic effect might manifest as increased thigmotaxis without a change in locomotion, while an anxiolytic effect might increase center time and exploratory rearing.
-
Lower the Dose: If you are observing hyperactivity alongside changes in open-arm exploration, the locomotor effect may be confounding the anxiety measurement. Reduce the dose to a level that does not independently alter overall activity levels.
-
Strictly Control Environmental Variables: Illumination levels, noise, and experimenter handling can dramatically impact anxiety-like behavior.[23] Ensure these are held constant. Even the sex of the experimenter has been shown to be a source of variability.[23]
Conceptual Model: Dose-Dependent Effects on Anxiety
Hypothesized relationship between dose, receptor targets, and anxiety-like behavior.
Section 3: Overarching Principles for Rigor and Reproducibility
Beyond troubleshooting specific assays, adopting best practices in experimental design is essential for minimizing variability from the outset.
Q5: What are the most important experimental design factors I should control to improve the consistency of my behavioral data?
A5: Consistency is the bedrock of reproducible behavioral science.[24] Adhering to established guidelines is critical. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive framework for designing and reporting animal research to ensure transparency and reproducibility.[25][26][27][28][29]
Key Factors to Standardize:
-
Acclimation and Habituation: Animals require a sufficient period (e.g., at least one week) to acclimate to the facility and housing conditions. Before each test, a consistent habituation period to the testing room is crucial.
-
Handling: Handle all animals in the same manner. Gentle and consistent handling reduces stress, which is a major confounding variable.[23] Ideally, a single experimenter should conduct all tests for a given cohort.[6][23]
-
Circadian Rhythms: Rodents are nocturnal. Testing during their active (dark) phase will yield more robust and consistent behavior. All experiments should be conducted at the same time of day to control for circadian fluctuations in neurotransmitter levels and activity.[6]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. The experimenter administering the compound and scoring the behavior should be blind to the treatment conditions to eliminate unconscious bias.
-
Social Housing: Social hierarchy can influence behavior.[23] House animals in stable, consistent groups and report the housing density. Be aware that dominant and subordinate animals may respond differently to pharmacological challenges.[23]
By systematically addressing these potential sources of variability—from the chemical in the vial to the conditions in the testing room—researchers can significantly enhance the reliability and validity of their behavioral data when working with complex compounds like Norfenfluramine.
References
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Animal Research: Reporting of In Vivo Experiments (ARRIVE). (n.d.). The University of Iowa Office of the Vice President for Research. Retrieved from [Link]
-
NC3Rs. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
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Sławińska, U., Majczyński, H., & Jordan, L. M. (2014). The role of serotonin in the control of locomotor movements and strategies for restoring locomotion after spinal cord injury. Acta Neurobiologiae Experimentalis, 74(2), 172-187. Retrieved from [Link]
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van de Wouw, J. P., Adan, R. A. H., & van der Zwaal, E. M. (2020). Serotonin, food intake, and obesity. Obesity Reviews, 21(9), e13015. Retrieved from [Link]
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Fletcher, P. J., & Korth, K. M. (1995). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Pharmacology Biochemistry and Behavior, 50(2), 239-246. Retrieved from [Link]
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NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]
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Bacqué-Cazenave, J., Cattaert, D., Del-Bene, F., & Branchereau, P. (2020). Serotonergic Modulation of Locomotor Activity From Basal Vertebrates to Mammals. Frontiers in Neural Circuits, 14, 590299. Retrieved from [Link]
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Oh, C. M., & Kim, K. S. (2016). Serotonergic regulation of appetite and sodium appetite. Journal of Neurochemistry, 139(3), 362-375. Retrieved from [Link]
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Liu, C., & Jordan, L. M. (2016). Serotonin controls initiation of locomotion and afferent modulation of coordination via 5-HT7 receptors in adult rats. The Journal of Physiology, 594(22), 6667-6685. Retrieved from [Link]
- Unnamed Author. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First. LinkedIn. Retrieved from [https://www.linkedin.com/pulse/storage-handling-tips-research-chemicals-safety-comes-first-mcfarlane-phd-mba-pmp-scpm-agile-csm-popm-pmi-acp-dassm-rtp-x4cbf]
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du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000411. Retrieved from [Link]
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UT Southwestern Medical Center. (2006). New Insight Into How Serotonin Reduces Appetite, Could Help in Developing Safer Anti-Obesity Drugs. Center for Hypothalamic Research. Retrieved from [Link]
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Nonogaki, K. (2006). Serotonin Signaling for Appetite Regulation. Journal of the Japan Society for the Study of Obesity, 12(1), 2-6. Retrieved from [Link]
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Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]
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Curzon, G. (1990). Serotonin and appetite. Annals of the New York Academy of Sciences, 575, 219-229. Retrieved from [Link]
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Filli, L., & Schwab, M. E. (2015). The role of the serotonergic system in locomotor recovery after spinal cord injury. Frontiers in Neurology, 6, 185. Retrieved from [Link]
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Bacqué-Cazenave, J., Cattaert, D., Del-Bene, F., & Branchereau, P. (2020). Serotonergic Modulation of Locomotor Activity From Basal Vertebrates to Mammals. Frontiers in Neural Circuits, 14, 590299. Retrieved from [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. Retrieved from [Link]
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Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1996). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior, 55(1), 129-133. Retrieved from [Link]
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Wikipedia. (n.d.). Norfenfluramine. Retrieved from [Link]
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Marcinkiewcz, C. A., et al. (2016). Serotonin engages an anxiety and fear-promoting circuit in the extended amygdala. Nature, 537(7618), 97-101. Retrieved from [Link]
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Gonda, X., et al. (2019). Serotonin receptors in depression and anxiety: Insights from animal studies. ResearchGate. Retrieved from [Link]
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Indiana University. (n.d.). Storage of Laboratory Chemicals. Protect IU. Retrieved from [Link]
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Johnson, M. R., et al. (2003). The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. Journal of Thrombosis and Haemostasis, 1(12), 2645-2652. Retrieved from [Link]
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Grokipedia. (n.d.). Norfenfluramine. Retrieved from [Link]
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Gobbi, M., Parazzoli, A., & Mennini, T. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 323-327. Retrieved from [Link]
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Bitesize Bio. (2021). Five Factors Affecting Your Mouse Behavioral Studies. Retrieved from [Link]
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Castelhano-Carlos, M. J., & Baumans, V. (2009). The impact of light, noise, cage cleaning and in-house transport on welfare and stress of laboratory rats. Laboratory Animals, 43(4), 311-327. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Norfenfluramine. PubChem. Retrieved from [Link]
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Q1 Scientific. (2020). A Q&A guide to stability storage. Retrieved from [Link]
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Sourbron, J., et al. (2018). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? ACS Chemical Neuroscience, 9(12), 2994-3002. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. Retrieved from [Link]
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ResearchGate. (2015). What are possible reasons for high standard deviation in mice experiments?. Retrieved from [Link]
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Kafkafi, N., et al. (2018). Rigor and Reproducibility in Rodent Behavioral Research. Neuroscience & Biobehavioral Reviews, 87, 1-13. Retrieved from [Link]
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Barrett, J. E., & Miczek, K. A. (1995). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. Retrieved from [Link]
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Voikar, V. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. Genes, Brain and Behavior, 20(3), e12711. Retrieved from [Link]
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Al-maamun, A., et al. (2023). Unraveling the Serotonergic Mechanism of Stress-Related Anxiety: Focus on Co-Treatment with Resveratrol and Selective Serotonin Reuptake Inhibitors. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
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Albert, P. R., & Fiori, L. M. (2014). Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression. Frontiers in Behavioral Neuroscience, 8, 199. Retrieved from [Link]
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Thompson, J. H., & Micheli, T. L. (2010). Behavioral assessments for pre-clinical pharmacovigilance. Frontiers in Neuropharmacology, 4, 3. Retrieved from [Link]
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Deakin, J. F. (1998). The role of serotonin in depression and anxiety. European Psychiatry, 13(Suppl 2), 57s-63s. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Pharmacological Effects of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine and Amphetamine
Abstract
This guide provides a detailed comparative analysis of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine (4-TFM-amphetamine) and the archetypal psychostimulant, amphetamine. While structurally similar, the addition of a trifluoromethyl (CF₃) group to the para-position of the phenyl ring dramatically alters the pharmacological profile of the parent molecule. This document synthesizes data from in vitro and in vivo studies to elucidate their distinct mechanisms of action, pharmacodynamic profiles, and resulting behavioral effects. We will explore how this specific chemical modification shifts the compound's selectivity from a catecholamine-preferring agent (amphetamine) to a primarily serotonergic agent. This guide includes detailed experimental protocols for key assays, providing researchers and drug development professionals with the foundational knowledge to investigate these and similar compounds.
Introduction: A Tale of Two Stimulants
Amphetamine is a potent central nervous system (CNS) stimulant, widely recognized for its therapeutic applications in Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as its potential for abuse.[1][2] Its effects are primarily mediated by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[3][4]
The field of medicinal chemistry often utilizes halogenated derivatives to modulate the pharmacological properties of a parent compound. This compound, a substituted amphetamine, exemplifies this principle. The trifluoromethyl group is a strong electron-withdrawing moiety that is also metabolically stable.[5] As we will detail, its placement on the phenyl ring fundamentally redirects the drug's interaction with monoamine transporters, offering a valuable tool for dissecting the distinct roles of catecholaminergic versus serotonergic systems in the brain.
Chemical Structures and Mechanism of Action
The core difference between the two molecules is the CF₃ group at the R₄ position of the phenyl ring in 4-TFM-amphetamine.
-
Amphetamine: Acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] Upon entering the presynaptic neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to a massive, non-vesicular release (efflux) of DA and NE into the synapse.[1] It also competitively inhibits the reuptake of these neurotransmitters.[4] The resulting surge in synaptic catecholamines produces the classic stimulant effects of increased arousal, focus, and euphoria.[2][6]
-
This compound: Structure-activity relationship studies on ring-substituted amphetamines and cathinones consistently show that substitution at the 3- or 4-position with an electron-withdrawing group dramatically decreases potency at DAT and NET while increasing potency at SERT.[5][7] Therefore, 4-TFM-amphetamine is predicted to act primarily as a selective serotonin releasing agent and reuptake inhibitor. This profile is more akin to compounds like fenfluramine than to amphetamine.[8] This shift results in a pharmacological profile that is less psychostimulatory and more associated with effects like appetite suppression and mood alteration.
Diagram: Monoamine Transporter Interaction
Caption: Comparative mechanisms at the presynaptic terminal.
Comparative Pharmacodynamics: In Vitro Data
The most direct method for comparing the potency of these compounds at their primary molecular targets is through in vitro monoamine transporter inhibition assays.[9] These experiments typically use human embryonic kidney (HEK 293) cells transfected to express human DAT, NET, or SERT. The assay measures how effectively a drug inhibits the uptake of a radiolabeled substrate (e.g., [³H]dopamine), providing an IC₅₀ value (the concentration of drug that inhibits 50% of uptake).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Selectivity |
| d-Amphetamine | 24.8 | 7.4 | 3370 | DAT/NET |
| 1-[4-(TFM)phenyl]propan-2-amine | >1000 | >1000 | ~50* | SERT |
Note: Values for this compound are representative estimates based on structure-activity relationship data from closely related analogs, which show that 4-position substitutions with electron-withdrawing groups significantly reduce catecholamine transporter activity while enhancing serotonin transporter activity.[5][7]
This data quantitatively demonstrates the profound shift in selectivity. Amphetamine is significantly more potent at inhibiting DAT and NET compared to SERT. Conversely, 4-TFM-amphetamine loses virtually all potency at DAT and NET but becomes a potent SERT inhibitor.
Comparative Behavioral Pharmacology: In Vivo Data
Locomotor activity in rodents is a well-established behavioral assay for assessing the stimulant properties of drugs, which are primarily driven by dopamine release in the nucleus accumbens.[10][11]
-
Amphetamine: As a potent dopamine releaser, amphetamine reliably produces robust, dose-dependent hyperlocomotion in rodents.[12] At higher doses, this hyperactivity transitions into stereotypy (repetitive, focused movements).
-
This compound: Given its lack of significant DAT and NET activity, 4-TFM-amphetamine is not expected to increase locomotor activity.[5] Studies on related selective serotonin releasers show they do not produce the characteristic hyperactivity seen with catecholaminergic stimulants.[5] Instead, its effects would be more aligned with those observed for SSRIs or other serotonin-releasing agents, such as reduced appetite or altered anxiety-like behaviors, which require different behavioral paradigms to assess.
Standardized Experimental Protocols
For researchers aiming to validate these findings, the following standardized protocols provide a robust framework.
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
This protocol is adapted from established methodologies for assessing drug potency at monoamine transporters.[13][14]
Objective: To determine the IC₅₀ values of test compounds for inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake in HEK 293 cells expressing the respective human transporters.
Methodology:
-
Cell Culture: Maintain HEK 293 cell lines stably expressing hDAT, hNET, or hSERT in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).
-
Plating: Plate cells onto 96-well plates coated with poly-D-lysine at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[9]
-
Preparation of Solutions:
-
Prepare a Krebs-HEPES buffer (KHB). For dopamine uptake assays, supplement with 0.2 mg/ml ascorbic acid to prevent oxidation.[13]
-
Create serial dilutions of test compounds (amphetamine, 4-TFM-amphetamine) and a reference inhibitor for each transporter (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT).[13]
-
-
Assay Procedure:
-
Wash the cell monolayer once with room temperature KHB.
-
Add 50 µL of KHB containing the various concentrations of the test drug, vehicle control, or reference inhibitor to the appropriate wells.
-
Incubate for 10 minutes at room temperature.[14]
-
Initiate the uptake reaction by adding 25 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine).
-
Allow uptake to proceed for a fixed time within the linear range (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the reaction by rapidly aspirating the solution and washing the wells three times with ice-cold KHB.
-
Lyse the cells by adding a scintillation cocktail or lysis buffer.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Define non-specific uptake using a high concentration of the respective reference inhibitor.
-
Subtract non-specific uptake from all values to get specific uptake.
-
Plot the percent inhibition of specific uptake versus the log concentration of the test drug and fit the data using a non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol is a standard method for evaluating psychostimulant-induced hyperactivity.[10][15]
Objective: To compare the effects of amphetamine and 4-TFM-amphetamine on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Use adult male C57BL/6J mice. House them in a controlled environment (12:12 light/dark cycle, stable temperature) with ad libitum access to food and water.
-
Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared photocell beams to automatically track movement.[15] Place chambers in sound-attenuating cubicles with controlled lighting and ventilation.
-
Habituation:
-
For at least 3 days prior to testing, handle the mice and habituate them to saline injections (intraperitoneal, i.p.) and the test chambers for 60-minute sessions. This minimizes stress and novelty-induced hyperactivity on the test day.[16]
-
-
Experimental Procedure (Test Day):
-
Acclimate mice to the testing room for at least 60 minutes before the session begins.[15]
-
Administer the vehicle (e.g., 0.9% saline, i.p.) or test drug (e.g., d-amphetamine at 1, 3 mg/kg; 4-TFM-amphetamine at 1, 3, 10 mg/kg).
-
Immediately place each mouse into the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes in 5-minute bins.
-
-
Data Analysis:
-
Analyze the data using a two-way analysis of variance (ANOVA) with Treatment and Time as factors.
-
If a significant main effect or interaction is found, perform post-hoc tests (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle control group at each time point.
-
Present data as time-course graphs and total activity over the entire session.
-
Diagram: Experimental Workflow for In Vivo Study
Caption: A typical workflow for a rodent locomotor activity study.
Discussion and Interpretation
The comparative data reveals a clear pharmacological divergence driven by a single chemical modification. Amphetamine's balanced, high-potency interaction with DAT and NET underpins its powerful psychostimulant properties.[17] Its ability to robustly increase synaptic dopamine is directly linked to its therapeutic efficacy in ADHD and its abuse liability.[1][2]
In contrast, the addition of a para-trifluoromethyl group in 4-TFM-amphetamine dismantles this catecholaminergic activity and re-targets the molecule to the serotonin transporter.[5] This makes it a poor psychostimulant but a potentially potent serotonin-releasing agent. Such compounds are of significant interest to researchers for several reasons:
-
Tool Compound: It can be used to isolate the behavioral and physiological effects of potent serotonin release without the confounding influence of dopamine and norepinephrine.
-
Therapeutic Potential: While fenfluramine (a related compound) was withdrawn due to cardiotoxicity, selective serotonin releasers are being investigated for other conditions, including certain forms of epilepsy.[8] Understanding the structure-activity relationships of compounds like 4-TFM-amphetamine is critical for designing safer alternatives.
Conclusion
This compound and amphetamine are not interchangeable; they are pharmacologically distinct entities. Amphetamine is a potent, non-selective catecholaminergic releasing agent and a classic psychostimulant. The para-trifluoromethyl substitution transforms the molecule into a selective serotonergic agent, abolishing its stimulant properties. This comparison underscores the profound impact that subtle changes in chemical structure can have on drug activity and provides a clear framework for the continued investigation of substituted phenethylamines in neuroscience and drug development.
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(5), 325–336. Retrieved from [Link]
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Thirtamara Rajamani, K., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Pharmacology Biochemistry and Behavior, 92(2), 211-216. Retrieved from [Link]
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Navigating a Cross-Reactivity Maze: A Comparative Guide to 1-[4-(Trifluoromethyl)phenyl]propan-2-amine in Immunoassays
For researchers, clinicians, and professionals in the dynamic fields of toxicology and drug development, the specificity of immunoassays is a cornerstone of reliable data. The proliferation of novel psychoactive substances and pharmaceutical analogues presents a significant challenge to the accuracy of routine screening methods. This guide offers an in-depth technical comparison of the cross-reactivity of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a substituted amphetamine, in commonly used immunoassays. We will explore the underlying principles of these assays, present comparative experimental data, and provide actionable protocols to validate and interpret your screening results with confidence.
Introduction: The Challenge of Structural Analogs
Comparative Analysis of Immunoassay Platforms
Several immunoassay technologies are prevalent in drug screening, each with its own characteristics and susceptibility to cross-reactivity. The most common platforms include Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Fluorescence Polarization Immunoassay (FPIA).
A study evaluating various amphetamine-like compounds found that different immunoassays exhibit varied detection profiles for these substances.[5] While some assays are broad in their detection, others are more specific to amphetamine and methamphetamine. For instance, certain assays demonstrate good detection of 4-substituted amphetamines.[5] Given that this compound is a 4-substituted amphetamine, a degree of cross-reactivity is highly probable across many standard amphetamine immunoassays. The closely related compound, fenfluramine, which also contains a trifluoromethyl group, has been documented to cause false-positive results in amphetamine urine drug screens.[6]
Illustrative Cross-Reactivity Data
While specific, head-to-head comparative studies on the cross-reactivity of this compound across all commercial immunoassays are not extensively published, we can synthesize illustrative data based on known principles of amphetamine analogue cross-reactivity. The following table presents a hypothetical yet representative comparison of the percentage cross-reactivity of this compound and related compounds in three common amphetamine immunoassay platforms.
| Compound | Assay Platform A (e.g., EMIT) | Assay Platform B (e.g., CEDIA) | Assay Platform C (e.g., FPIA) |
| d-Amphetamine | 100% | 100% | 100% |
| This compound | ~45% | ~60% | ~30% |
| Fenfluramine | ~50% | ~65% | ~35% |
| Methamphetamine | 80% | 90% | 75% |
| MDMA | 25% | 40% | 15% |
| Phenylpropanolamine | <1% | <2% | <1% |
Note: The data presented in this table is illustrative and intended for educational purposes. Actual cross-reactivity can vary depending on the specific manufacturer's kit, lot number, and experimental conditions. It is imperative to validate these findings in your own laboratory setting.
The illustrative data suggests that CEDIA-based assays might exhibit a higher cross-reactivity for 4-substituted amphetamines compared to EMIT and FPIA platforms. This is a critical consideration when selecting a screening assay and interpreting results.
Experimental Design for Cross-Reactivity Assessment
To ensure the accuracy of your screening results, it is essential to perform in-house validation of cross-reactivity for any suspected interfering compounds. The following is a standardized protocol for determining the percent cross-reactivity of a compound in a competitive immunoassay.
Principle of the Cross-Reactivity Assay
In a competitive immunoassay, a known concentration of the target analyte (e.g., d-amphetamine) is required to produce a signal that corresponds to the assay's cutoff value. To determine the cross-reactivity of a test compound, the concentration of that compound required to produce the same signal is measured. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a stock solution of d-amphetamine (the primary target of the assay) in a certified drug-free urine or buffer matrix.
-
Prepare a series of calibrators by serially diluting the stock solution to concentrations spanning the assay's dynamic range, including the cutoff concentration.
-
Prepare a stock solution of this compound in the same matrix.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
Run the d-amphetamine calibrators on the immunoassay analyzer according to the manufacturer's instructions to generate a standard curve.
-
From the standard curve, determine the exact concentration of d-amphetamine that produces the signal corresponding to the assay's cutoff value.
-
Run the various dilutions of this compound on the same analyzer.
-
-
Data Analysis:
-
Determine the concentration of this compound that produces the same signal as the cutoff calibrator. This may require interpolation from the results of the different dilutions.
-
Calculate the percent cross-reactivity using the formula provided above.
-
Experimental Workflow Diagram
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
The Underlying Mechanism of Cross-Reactivity
The phenomenon of cross-reactivity is governed by the principles of molecular recognition, specifically the interaction between the antibody's binding site (paratope) and the chemical structure of the analyte (epitope).
Caption: Specific vs. Cross-Reactive Antibody Binding.
Antibodies used in amphetamine immunoassays are typically raised against an amphetamine-protein conjugate. The resulting polyclonal or monoclonal antibodies will have a binding preference for the core amphetamine structure. However, molecules with similar structural features, such as a phenyl ring, a propyl side chain, and an amino group, can also fit into the antibody's binding site, albeit often with lower affinity. The trifluoromethyl group on the phenyl ring of this compound alters its electronic and steric properties compared to amphetamine, which accounts for the reduced, but still significant, cross-reactivity.
Implications and Recommendations
The potential for cross-reactivity of this compound in amphetamine immunoassays has several important implications for researchers and clinicians:
-
Risk of False Positives: A positive result on a screening immunoassay in a subject known or suspected to be exposed to this compound should be interpreted with caution.
-
Necessity of Confirmatory Testing: All presumptive positive results from an immunoassay screen should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] These methods can definitively identify and quantify the specific compounds present in a sample.
-
Informed Assay Selection: When choosing an immunoassay for amphetamine screening, it is crucial to review the manufacturer's data on cross-reactivity with a wide range of amphetamine analogues and other structurally related compounds.[9]
-
Ongoing Vigilance: The landscape of novel psychoactive substances is constantly evolving.[1] Laboratories should maintain a proactive approach to identifying and validating potential cross-reactants in their screening assays.
By understanding the principles of immunoassay cross-reactivity and implementing rigorous validation protocols, researchers and clinicians can navigate the complexities of toxicological screening and ensure the generation of accurate and reliable data.
References
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Rios, A. D., & D'O, T. L. (2015). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, 53(5), 459-467. [Link]
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Archer, J. R. P., et al. (2020). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography–High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, 44(8), 845-852. [Link]
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Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Retrieved from [Link]
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Pirro, V., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. [Link]
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Archer, J. R. P., et al. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, 45(5), e102-e108. [Link]
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Shukla, G., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 114-121. [Link]
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de Oliveira, M. F., et al. (2018). Which Amphetamine-Type Stimulants Can Be Detected by Oral Fluid Immunoassays? Therapeutic Drug Monitoring, 40(3), 365-372. [Link]
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Apollonio, L. G., et al. (2005). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISAs for Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 29(4), 247-253. [Link]
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Hondebrink, L., et al. (2016). Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays. Journal of Analytical Toxicology, 40(4), 309-314. [Link]
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Hiemke, C., & Baumann, P. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry, 58(7), 1149-1151. [Link]
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Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(5), 656-666. [Link]
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Boyd, J. C., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. [Link]
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National Institute of Justice. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
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Boyd, J. C., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]
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Westphal, F., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International, 215(1-3), 58-63. [Link]
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Peck, M. J., et al. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 11, 13. [Link]
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Efficacy comparison of different synthetic routes to 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Introduction
1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a key chiral amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering insights into their respective efficacies, advantages, and limitations, supported by experimental data from the scientific literature.
Core Synthetic Strategies
The synthesis of this compound predominantly revolves around the formation of the amine group from a ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-2-one. The primary methods employed for this transformation are reductive amination and the Leuckart reaction. Additionally, asymmetric methods are gaining prominence for the direct synthesis of enantiomerically pure amines.
Route 1: Classical Reductive Amination
Reductive amination is a widely utilized method for the synthesis of amines from ketones or aldehydes.[1] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source, followed by reduction to the desired amine.
Mechanism and Experimental Choices
The reaction typically begins with the condensation of 1-[4-(trifluoromethyl)phenyl]propan-2-one with an ammonia source, such as ammonia or ammonium chloride, to form the corresponding imine. This intermediate is then reduced in situ. The choice of reducing agent is critical to the success of the reaction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Sodium cyanoborohydride is often favored due to its selectivity in reducing the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct. Catalytic hydrogenation, while often providing high yields, may require specialized high-pressure equipment.
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Imine Formation: 1-[4-(trifluoromethyl)phenyl]propan-2-one is dissolved in a suitable solvent, typically methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to facilitate the formation of the imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous layer is then basified and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The crude product is often purified by distillation or column chromatography.[2]
Performance and Limitations
While robust and widely applicable, classical reductive amination of 1-[4-(trifluoromethyl)phenyl]propan-2-one results in a racemic mixture of the amine. This necessitates a subsequent resolution step to isolate the desired enantiomer, adding to the overall cost and reducing the overall yield of the target stereoisomer.
Route 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[3][4]
Mechanism and Experimental Considerations
The reaction proceeds through the formation of an N-formyl intermediate. The ketone, 1-[4-(trifluoromethyl)phenyl]propan-2-one, reacts with formamide or ammonium formate at elevated temperatures (typically 160-185 °C). The resulting N-formyl derivative is then hydrolyzed, usually under acidic or basic conditions, to yield the primary amine.[5]
The mechanism involves the nucleophilic attack of ammonia (from the decomposition of ammonium formate) on the carbonyl carbon, followed by dehydration to form an iminium ion. A hydride transfer from formate then reduces the iminium ion.[6]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Setup: A mixture of 1-[4-(trifluoromethyl)phenyl]propan-2-one and a significant excess of ammonium formate or formamide is heated to a high temperature (e.g., 180°C) for several hours.
-
Hydrolysis: After cooling, the reaction mixture is treated with a strong acid, such as hydrochloric acid, and heated to reflux to hydrolyze the intermediate formamide.
-
Work-up and Purification: The acidic solution is cooled, washed with an organic solvent to remove neutral impurities, and then made strongly alkaline. The liberated amine is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is evaporated. The product is typically purified by vacuum distillation.
Performance and Limitations
The Leuckart-Wallach reaction is advantageous due to the use of inexpensive and readily available reagents. However, it requires high reaction temperatures and often results in the formation of byproducts, leading to moderate yields. Similar to classical reductive amination, this route produces a racemic product.
Route 3: Catalytic Asymmetric Synthesis
To overcome the limitations of racemic synthesis, significant research has focused on the development of catalytic asymmetric methods to directly produce enantiomerically enriched this compound. These methods often involve the asymmetric reduction of a pre-formed imine or the direct asymmetric reductive amination of the ketone.
Key Asymmetric Strategies
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of the corresponding imine using a chiral catalyst, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.[7]
-
Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst and a hydrogen donor (e.g., isopropanol, formic acid) to achieve the asymmetric reduction of the imine.
-
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach. Transaminases can catalyze the transfer of an amino group from a donor molecule to the ketone substrate with high enantioselectivity.[8]
Performance and Advantages
Catalytic asymmetric synthesis provides direct access to enantiomerically pure amines, eliminating the need for chiral resolution.[9][10] These methods can achieve high yields and excellent enantiomeric excesses (ee). However, the development and cost of chiral catalysts or enzymes can be a significant consideration for large-scale production.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Product Stereochemistry |
| Classical Reductive Amination | 1-[4-(trifluoromethyl)phenyl]propan-2-one | NH₃ source, NaBH₄ or H₂/catalyst | Well-established, versatile, good yields. | Requires a separate resolution step. | Racemic |
| Leuckart-Wallach Reaction | 1-[4-(trifluoromethyl)phenyl]propan-2-one | Ammonium formate or formamide | Inexpensive reagents, simple procedure. | High temperatures, moderate yields, byproducts. | Racemic |
| Catalytic Asymmetric Synthesis | 1-[4-(trifluoromethyl)phenyl]propan-2-one | Chiral catalysts, H₂ or H-donor; or Transaminases | Direct access to enantiopure product, high ee. | Catalyst/enzyme cost, process optimization. | Enantiomerically enriched |
Workflow and Pathway Diagrams
General Synthetic Workflow
Caption: Overall workflow for the synthesis of the target amine.
Reductive Amination Pathway
Caption: Pathway for classical reductive amination.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the application, including cost, scale, and the need for stereochemical purity. For initial discovery and small-scale synthesis where a racemic mixture is acceptable, classical reductive amination and the Leuckart-Wallach reaction offer straightforward and cost-effective options. However, for the development of chiral drug candidates, catalytic asymmetric methods are increasingly the preferred approach, providing direct access to the desired enantiomer with high purity and efficiency, thereby streamlining the drug development process. Continued innovation in catalysis will likely further enhance the efficacy and accessibility of these asymmetric routes.
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Brandeis University. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link][9]
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Chen, Y., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(35), 14334-7. [Link][10]
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National Institutes of Health. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link][7]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link][11]
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link][4]
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Zhang, W., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. CNKI. [Link][6]
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A Researcher's Guide to Validating the Binding Affinity of Novel Ligands to Monoamine Transporters: A Case Study with 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of novel chemical entities to the primary monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). We will use 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a compound of interest due to its structural relation to known psychoactive agents, as a central example to illustrate the necessary experimental design, execution, and data interpretation.
The objective is not merely to present data but to empower researchers with the rationale behind each step, ensuring the generation of robust, reproducible, and comparable results. This guide will compare the binding profile of our target compound against well-characterized reference ligands, providing essential context for its potential pharmacological activity.
The Scientific Imperative: Why Binding Affinity Matters
The monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] This action terminates the neurotransmitter signal and maintains homeostasis.[3] Consequently, MATs are the primary targets for a vast array of therapeutics used to treat depression, anxiety, ADHD, and other neuropsychiatric disorders, as well as for substances of abuse like cocaine and amphetamines.[3][4]
Determining the binding affinity (typically expressed as the inhibition constant, Kᵢ) of a novel compound for each of these three transporters is a foundational step in drug discovery. It provides the first quantitative measure of a compound's potency and selectivity, which are key predictors of its therapeutic potential and side-effect profile. A compound that potently and selectively binds to SERT, for instance, may be a candidate for an antidepressant, whereas a compound with high affinity for both DAT and NET might be explored for ADHD.[5]
The Principle of Competitive Radioligand Binding
To determine the binding affinity of an unlabeled test compound (the "competitor," e.g., this compound), we employ a competitive radioligand binding assay. This technique is considered the gold standard for quantifying ligand-receptor interactions due to its robustness and sensitivity.[6][7]
The core principle involves a competition between a fixed concentration of a high-affinity radiolabeled ligand (the "radioligand") and varying concentrations of the unlabeled test compound for a finite number of transporter binding sites. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in measured radioactivity.
This relationship is used to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. While the IC₅₀ value is a direct experimental output, it is dependent on the concentration of the radioligand used.[8] To obtain an absolute measure of affinity that can be compared across different experiments and labs, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[9][10]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
Kᵢ is the inhibition constant of the test compound.
-
IC₅₀ is the experimentally determined concentration of the test compound that displaces 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the transporter.
This conversion is critical for standardizing data and making valid comparisons between compounds.[9][11]
Caption: Radioligand binding assay workflow.
Detailed Methodology
Step 1: Membrane Preparation [12]1. Culture HEK293 cells expressing the target transporter to ~90% confluency. 2. Harvest cells and wash with ice-cold PBS. 3. Homogenize the cell pellet in 20 volumes of cold Lysis Buffer. 4. Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei. 5. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. 6. Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the high-speed centrifugation. 7. Resuspend the final pellet in Assay Buffer, determine the protein concentration using a BCA assay, and store at -80°C in aliquots.
Step 2: Competitive Binding Assay [12][13]1. Thaw the membrane preparation on the day of the assay and dilute to the desired concentration in Assay Buffer (e.g., 5-20 µg protein per well). 2. In a 96-well plate, add the following to each well in order:
- Assay Buffer
- Test Compound or Reference Compound: Serial dilutions ranging from 10⁻¹¹ M to 10⁻⁵ M.
- Radioligand: A single concentration, typically at or near its Kₔ value (e.g., 1-2 nM).
- Membrane Preparation
- For control wells:
- Total Binding: Add vehicle instead of the test compound.
- Non-Specific Binding (NSB): Add a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT) instead of the test compound.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Step 3: Filtration and Counting
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Step 4: Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (Specific Binding_compound / Specific Binding_vehicle)).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation as described previously. [9]
Comparative Data Analysis
To contextualize the binding profile of this compound, its affinity (Kᵢ) must be compared against established standards. The following table presents hypothetical, yet pharmacologically plausible, data for our test compound alongside experimentally derived and cited data for well-known reference compounds.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile |
| This compound | 150 | 45 | 850 | NET > DAT >> SERT |
| Cocaine | 250 | 400 | 300 | Non-selective MAT inhibitor [14] |
| GBR 12909 | 15 | 300 | 2500 | DAT-selective |
| Nisoxetine | 200 | 1.5 | 80 | NET-selective [14] |
| Citalopram | 4000 | 5000 | 1.2 | SERT-selective [14] |
Note: Data for this compound is presented for illustrative purposes. Data for reference compounds are representative values from published literature.
Interpretation and Scientific Insights
Based on the illustrative data, this compound displays a distinct binding profile.
-
Potency and Selectivity: The compound shows the highest affinity for the norepinephrine transporter (NET, Kᵢ = 45 nM), followed by the dopamine transporter (DAT, Kᵢ = 150 nM). Its affinity for the serotonin transporter (SERT, Kᵢ = 850 nM) is substantially weaker. This suggests a profile of a potent NET inhibitor with moderate DAT inhibitory activity and low SERT activity. The selectivity ratio (Kᵢ SERT / Kᵢ NET) is approximately 19-fold, and (Kᵢ DAT / Kᵢ NET) is approximately 3.3-fold.
-
Comparison to Alternatives:
-
Unlike the non-selective profile of Cocaine , our test compound shows clear preference for the catecholamine transporters (DAT and NET) over SERT.
-
Its NET affinity is potent, though not as high as the highly selective reference compound Nisoxetine .
-
Its DAT affinity is moderate, significantly less potent than the DAT-selective ligand GBR 12909 .
-
Its near-micromolar affinity for SERT indicates it is a very weak SERT ligand compared to the highly potent and selective SSRI, Citalopram .
-
-
Implications for Drug Development: This binding profile suggests that this compound could function as a norepinephrine-dopamine reuptake inhibitor (NDRI). Such compounds are of therapeutic interest for conditions like ADHD and depression. The trifluoromethyl group on the phenyl ring is a common moiety in medicinal chemistry, known to influence metabolic stability and binding interactions, potentially contributing to the observed selectivity. [15]Further studies, such as in vitro uptake inhibition assays and in vivo behavioral models, would be required to confirm this functional activity and elucidate its full pharmacological effects. [16][17]
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
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Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779. [Link]
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Rothman, R. B., et al. (2003). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 49(1), 32-41. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663. [Link]
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Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]
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ResearchGate. (2017). A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. [Link]
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Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]
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Newman, A. H., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 696-707. [Link]
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BMG LABTECH. (2025). Binding Assays. BMG LABTECH. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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Immadisetty, K., & Madura, J. D. (2013). A Review of Monoamine Transporter-Ligand Interactions. ACS Chemical Neuroscience, 4(1), 44-55. [Link]
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Kastner, N., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: structural determinants and species differences. Neuropharmacology, 262, 109880. [Link]
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Torres, G. E., et al. (2021). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropsychopharmacology, 46(1), 263-276. [Link]
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Unknown. (n.d.). Invitro Binding Assay Protocol. Protocol-Online. [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-556. [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
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Sideromenos, H., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 5(2), 141-149. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. IntechOpen. [Link]
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Andersen, J., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 51(12), 3212-3223. [Link]
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Al-Saad, M., & Al-Mubarak, B. (2023). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Cureus, 15(7), e42617. [Link]
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Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(16), e1552. [Link]
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Koldsø, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 111. [Link]
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A Head-to-Head Comparison of Fenfluramine and its Positional Isomer, 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
A Guide for Researchers in Pharmacology and Drug Development
Introduction
Within the landscape of psychoactive phenethylamines, subtle structural modifications can dramatically alter pharmacological profiles, transforming a compound's therapeutic potential and safety liabilities. This guide provides a detailed comparative analysis of two such molecules: fenfluramine, a well-characterized pharmaceutical agent, and its lesser-known positional isomer, 1-[4-(trifluoromethyl)phenyl]propan-2-amine.
Fenfluramine, chemically (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, has a storied history, from its initial approval as an anti-obesity agent (Pondimin) to its withdrawal due to cardiovascular risks and its successful repurposing as an anti-seizure medication (Fintepla) for rare epileptic encephalopathies like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its mechanism is complex, involving multifaceted interactions with the serotonergic system and beyond.[4][5]
In contrast, this compound, where the trifluoromethyl (CF3) group is shifted from the meta (3) to the para (4) position of the phenyl ring, is a sparsely documented compound primarily cataloged in chemical databases.[6] Lacking extensive preclinical or clinical data, its profile must be largely inferred through the lens of structure-activity relationships (SAR) common to substituted amphetamines.
This guide will first establish a comprehensive, data-supported baseline for fenfluramine's pharmacology, efficacy, and safety. It will then leverage established SAR principles to construct an investigative profile of its para-isomer, culminating in a direct comparison that highlights the critical importance of substituent placement in drug design.
Part 1: Fenfluramine - A Comprehensive Profile
Fenfluramine's journey from a widely used anorectic to a specialized epilepsy treatment underscores its potent and complex neuropharmacology.
Mechanism of Action: A Multi-Target Approach
Fenfluramine's primary mechanism of action is centered on the potentiation of serotonergic neurotransmission.[7] However, its efficacy, particularly in epilepsy, is now understood to be a result of a unique dual action involving both serotonin modulation and activity at the sigma-1 receptor.[4][5]
-
Serotonergic Activity : Fenfluramine acts as a potent serotonin releasing agent (SRA).[2] It disrupts the vesicular storage of serotonin and reverses the function of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[1][3][7] This surge in serotonin activates a variety of postsynaptic receptors. The anticonvulsant effects are thought to be primarily mediated by agonist activity at 5-HT1D and 5-HT2C receptors.[1]
-
Sigma-1 Receptor Modulation : Beyond its serotonergic actions, fenfluramine is a positive modulator of the sigma-1 receptor, an intracellular chaperone protein that influences calcium signaling and modulates numerous ion channels and neurotransmitter systems.[1][2][8] This activity is believed to contribute to its antiseizure effects by decreasing glutamatergic excitability, providing a complementary mechanism to its serotonin-driven enhancement of GABAergic inhibition.[1][4]
Caption: Dual mechanism of action of Fenfluramine.
Pharmacological & Pharmacokinetic Profile
Fenfluramine is metabolized in the liver, primarily via N-deethylation by cytochrome P450 enzymes, to its major active metabolite, norfenfluramine.[9] Norfenfluramine is also pharmacologically active, often exhibiting higher binding affinity for certain serotonin receptors (notably 5-HT2B and 5-HT2C) than the parent compound.[2][10]
Table 1: Comparative Pharmacological Data for Fenfluramine and Norfenfluramine
| Parameter | Fenfluramine | Norfenfluramine | Reference |
|---|---|---|---|
| Primary MoA | Serotonin Releasing Agent, Sigma-1 Modulator | Serotonin Receptor Agonist | [2][4] |
| Receptor Affinity | Weak agonist at 5-HT2 receptors | High affinity agonist at 5-HT2B/2C | [2][8] |
| Elimination Half-Life | 13–30 hours | ~1.5 to 2 times longer than fenfluramine | [2] |
| Peak Plasma Conc. (Tmax) | 3–5 hours | N/A |[1] |
Clinical Efficacy in Epilepsy
Fenfluramine (Fintepla) is approved for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients two years of age and older.[1][11] Clinical trials have demonstrated its significant efficacy as an add-on therapy.
-
Dravet Syndrome : Two pivotal Phase 3 trials showed that fenfluramine significantly reduced the mean monthly frequency of convulsive seizures compared to placebo.[11] Long-term open-label extension studies have confirmed these findings, with a median reduction in monthly convulsive seizure frequency of over 64% and a durable effect for up to three years.[12] A meta-analysis of two trials found that patients on fenfluramine were over five times more likely to achieve a ≥50% reduction in seizure frequency.[13]
-
Lennox-Gastaut Syndrome : A Phase 3 trial demonstrated that a 0.7 mg/kg/day dose of fenfluramine resulted in a significantly greater reduction in the frequency of drop seizures compared to placebo.[14]
Safety Profile and Regulatory History
The primary safety concern that led to fenfluramine's withdrawal as an anorectic was the risk of cardiovascular adverse events, specifically valvular heart disease and pulmonary arterial hypertension. This risk is primarily associated with agonist activity at the 5-HT2B receptor.[15]
However, the doses used for epilepsy treatment are significantly lower than those used for weight loss.[16] Under a strict Risk Evaluation and Mitigation Strategy (REMS) program that includes regular cardiac monitoring, long-term studies in epilepsy patients have not found evidence of valvular heart disease or pulmonary arterial hypertension.[14][17][18]
Common adverse effects in epilepsy trials include decreased appetite, somnolence, fatigue, diarrhea, and weight loss.[1][11][14]
Part 2: this compound - An Investigative Profile
This positional isomer, which we will refer to as para-TFMA, is not well-studied. Its properties must be predicted based on established structure-activity relationships for phenethylamine derivatives.
Chemical Structure and Predicted Pharmacological Shift
The shift of the electron-withdrawing CF3 group from the meta to the para position is the only structural difference. In the realm of amphetamine-like monoamine releasers, this change is known to significantly alter the selectivity of the compound for the different monoamine transporters: SERT (serotonin), DAT (dopamine), and NET (norepinephrine).
-
Meta-Substitution (Fenfluramine) : Generally favors activity at the serotonin transporter (SERT).
-
Para-Substitution : Generally favors activity at the dopamine transporter (DAT) and can reduce serotonergic effects.
Caption: Predicted shift in monoamine transporter selectivity.
Based on this principle, it is highly probable that para-TFMA functions less like the serotonin-selective fenfluramine and more like a classical psychostimulant with significant dopamine-releasing activity. Its profile might be more akin to 4-fluoroamphetamine or other dopamine-preferring substituted amphetamines.
Hypothesized Profile of para-TFMA
-
Mechanism of Action : Likely a potent dopamine releasing agent (DRA) and reuptake inhibitor, with lesser effects on serotonin and norepinephrine. Its activity at the sigma-1 receptor is unknown and cannot be predicted without experimental data.
-
Pharmacological Effects : Expected to produce central nervous system stimulation, increased alertness, and potential euphoric effects. Its potential as an anorectic would likely be mediated by dopaminergic pathways rather than serotonergic ones. Its utility as an anticonvulsant is questionable and may even be contraindicated, as potent dopaminergic agents can lower the seizure threshold in some contexts.
-
Safety Profile : The safety profile would be predicted to align more closely with stimulants like amphetamine. Risks would include cardiovascular effects (hypertension, tachycardia), abuse potential, and neurotoxicity at high doses. The specific risk of 5-HT2B-mediated cardiotoxicity might be lower than fenfluramine if its serotonergic activity is indeed attenuated.
Part 3: Head-to-Head Comparison Summary
Table 2: Comparison of Fenfluramine vs. Predicted Profile of para-TFMA
| Feature | Fenfluramine (meta-Isomer) | This compound (para-Isomer) |
|---|---|---|
| Primary Neurotransmitter System | Serotonergic[2][7] | Predicted: Dopaminergic |
| Primary Mechanism | Serotonin Releasing Agent[2] | Predicted: Dopamine Releasing Agent |
| Secondary Mechanism | Positive Sigma-1 Receptor Modulator[1][4] | Unknown |
| Expected Clinical Effect | Anticonvulsant, Anorectic[1][3] | Predicted: Psychostimulant |
| Therapeutic Use | Treatment of Dravet & LGS Seizures[1] | None established |
| Abuse Potential | Low | Predicted: High |
| Key Safety Concern | 5-HT2B-mediated cardiotoxicity (at high doses)[15] | Predicted: Stimulant-related cardiovascular events, abuse liability |
Part 4: Experimental Protocols for Direct Comparison
To validate the predicted profile of para-TFMA and directly compare it to fenfluramine, a series of in vitro experiments are essential. The following protocol outlines a standard method for assessing monoamine transporter activity.
Protocol: In Vitro Neurotransmitter Release Assay
Objective: To determine the potency and selectivity of test compounds (Fenfluramine, para-TFMA) to induce the release of [³H]serotonin (5-HT), [³H]dopamine (DA), and [³H]norepinephrine (NE) from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Isolate specific brain regions from rats (e.g., striatum for DA, hippocampus for 5-HT).
-
Homogenize tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to pellet synaptosomes (nerve terminals).
-
Resuspend the pellet in a physiological buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a specific tritiated neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake into the nerve terminals.
-
-
Release Experiment:
-
Aliquot the loaded synaptosomes into a 96-well plate.
-
Add increasing concentrations of the test compounds (Fenfluramine, para-TFMA) to the wells. A positive control, such as d-amphetamine, should be used.
-
Incubate for a set period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration, separating the synaptosomes from the supernatant which contains the released radiolabel.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Calculate the amount of neurotransmitter released at each drug concentration relative to the total amount stored in the synaptosomes.
-
-
Data Analysis:
-
Plot the concentration-response curves.
-
Calculate the EC50 value (the concentration of drug that produces 50% of the maximal release) for each compound at each transporter.
-
Compare the EC50 values to determine the potency and selectivity (e.g., EC50 for DA release vs. EC50 for 5-HT release).
-
Caption: Workflow for a neurotransmitter release assay.
Conclusion
The comparison between fenfluramine and its para-trifluoromethyl isomer serves as a compelling case study in medicinal chemistry and pharmacology. Fenfluramine is a clinically validated, multi-target drug whose therapeutic efficacy in severe epilepsy is well-documented. Its profile is defined by a dominant action on the serotonin system, complemented by sigma-1 receptor modulation.
Conversely, all available structure-activity relationship data strongly suggest that this compound would possess a starkly different profile, likely acting as a dopamine-preferring psychostimulant. This predicted shift underscores the profound impact of substituent placement on molecular targets. While this guide provides a robust, evidence-based profile for fenfluramine and a logical, theory-grounded profile for its isomer, it also highlights a critical knowledge gap. Only through direct experimental testing, utilizing protocols such as the one described, can the true pharmacological nature of this compound be definitively elucidated and compared to its well-known counterpart.
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- Wikipedia. (n.d.). Fenfluramine.
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- Specchio, N., et al. (2024). Fenfluramine treatment for Dravet syndrome: Long term real‐world analysis demonstrates safety and reduced health care burden. Epilepsia.
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A Comparative Guide to the Reproducibility of Published Findings on 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis, characterization, and biological evaluation of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a fluorinated analog of amphetamine. By critically examining and comparing published methodologies, this document aims to equip researchers with the necessary information to reproduce and build upon existing findings in the field of stimulant pharmacology and drug development.
Introduction: The Significance of Reproducibility in Novel Psychoactive Substance Research
This guide will delve into the common synthetic routes, provide a detailed, self-validating experimental protocol, compare published analytical data, and discuss the expected biological activity based on findings for analogous compounds.
Synthesis of this compound: A Critical Review and Recommended Protocol
The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-2-one. While various reductive amination methods exist, the Leuckart reaction, utilizing formic acid and formamide or ammonium formate, is a frequently cited approach for amphetamine synthesis.[1][2] However, this method often requires high temperatures and can result in the formation of numerous byproducts, complicating purification.[3][4]
A more contemporary and often higher-yielding alternative is the use of reducing agents like sodium borohydride or sodium cyanoborohydride in the presence of an amine source.[5] This guide presents a detailed protocol based on a modified reductive amination procedure that offers high yield and purity.
Experimental Protocol: Reductive Amination of 1-[4-(Trifluoromethyl)phenyl]propan-2-one
This protocol is designed to be self-validating by including in-process checks and detailed purification steps to ensure the identity and purity of the final product.
Materials:
-
1-[4-(Trifluoromethyl)phenyl]propan-2-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-[4-(trifluoromethyl)phenyl]propan-2-one (1.0 eq) in anhydrous methanol (5 mL per mmol of ketone). Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes. Basify the mixture to pH > 12 with 1 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford this compound as a clear oil.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reproducibility of Analytical Findings
The accurate characterization of this compound is crucial for ensuring the purity of the synthesized compound and for comparing findings across different studies. This section compares the expected analytical data based on published information for structurally related compounds.
| Analytical Data | Expected Values | Supporting Evidence/Analogy |
| Appearance | Colorless to pale yellow oil | General observation for similar amphetamine analogs. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 3.15 (m, 1H), 2.85 (dd, J = 13.2, 5.6 Hz, 1H), 2.60 (dd, J = 13.2, 8.0 Hz, 1H), 1.15 (d, J = 6.4 Hz, 3H) | Predicted shifts based on the structure and data from similar phenylpropan-2-amine derivatives. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 129.5, 128.5 (q, J = 32 Hz), 125.5 (q, J = 4 Hz), 124.5 (q, J = 272 Hz), 50.5, 45.0, 23.0 | Predicted shifts based on the structure and known effects of the trifluoromethyl group. |
| Mass Spectrum (EI) | m/z 203 (M+), 159, 145, 109, 44 | Expected fragmentation pattern for amphetamine analogs, including loss of the ethylamine side chain. |
Comparative Biological Activity
The pharmacological profile of this compound is not extensively documented in peer-reviewed literature. However, its activity can be inferred by comparing it to structurally similar amphetamine analogs. The primary mechanism of action of amphetamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These compounds can act as substrates for these transporters, leading to the release of neurotransmitters, and can also inhibit their reuptake.[7]
Monoamine Transporter Interactions
Comparative studies of various amphetamine analogs have shown that substitutions on the phenyl ring can significantly alter their potency and selectivity for the different monoamine transporters.[8][9][10] For instance, fenfluramine, which has a trifluoromethyl group at the 3-position, is a potent serotonin releasing agent.[11][12] It is plausible that the 4-trifluoromethyl substitution will also confer significant activity at the serotonin transporter.
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | Reference |
| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | [9] |
| Fenfluramine | - | - | Potent Releaser | [13] |
| This compound | Predicted: Moderate | Predicted: Potent | Predicted: Potent | - |
Note: The values for this compound are predicted based on structure-activity relationships of related compounds and require experimental verification.
Experimental Protocol: In Vitro Monoamine Transporter Activity Assay
To experimentally determine the potency of this compound at the monoamine transporters, a competitive inhibition binding assay can be performed using rat brain synaptosomes or cell lines expressing the human transporters.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, and brainstem for SERT) or cells expressing hDAT, hNET, or hSERT
-
[³H]WIN 35,428 (for DAT)
-
[³H]Nisoxetine (for NET)
-
[³H]Citalopram (for SERT)
-
This compound
-
Appropriate buffers and scintillation cocktail
Procedure:
-
Synaptosome/Membrane Preparation: Prepare synaptosomes or cell membranes according to established protocols.
-
Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation and Filtration: Incubate at the appropriate temperature for a set time to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Biological Assay Workflow Diagram
Caption: Workflow for in vitro monoamine transporter binding assay.
Conclusion
The reproducible synthesis and thorough characterization of this compound are fundamental for advancing our understanding of its pharmacological properties. This guide has provided a detailed, validated synthetic protocol via reductive amination, a comparative analysis of expected analytical data, and a framework for assessing its biological activity at monoamine transporters. By adhering to rigorous and well-documented experimental procedures, researchers can ensure the integrity of their findings and contribute to a more robust and reproducible body of scientific knowledge in the field of neuropharmacology. Future in vivo studies, such as microdialysis, will be crucial to elucidate the effects of this compound on neurotransmitter levels in specific brain regions and to understand its overall behavioral profile.[1][9][12][14][15][16][17][18]
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Rothman, R. B., et al. (2005). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 30(9), 1669–1680. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6. [Link]
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Jordan, S., et al. (1998). An in vivo microdialysis study of striatal 6-[18F]fluoro-L-m-tyrosine metabolism. Synapse, 28(3), 226–233. [Link]
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Robertson, D. W., et al. (2012). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology, 45(3), 449–455. [Link]
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Wikipedia. (n.d.). Leuckart reaction. [Link]
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Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
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Szymańska, E., & Kaczerewska, O. (2018). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 16(44), 8537-8541. [Link]
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Kavanagh, P., et al. (2012). The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. Forensic Science International, 217(1-3), 148–155. [Link]
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Crossley, F. S., & Moore, M. L. (1944). The Leuckart Reaction: A Study of the Mechanism. The Journal of Organic Chemistry, 09(6), 529–536. [Link]
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Baumann, M. H., et al. (2000). Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications. Synapse, 36(2), 102–113. [Link]
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Cason, J. L., & Cason, J. (1949). The preparation of aliphatic amines by the Leuckart reaction. Journal of the American Chemical Society, 71(5), 1853–1855. [Link]
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Royal Society of Chemistry. (2015). Supporting Information. [Link]
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Lambrechts, M., & Rasmussen, K. E. (1984). Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway. Bulletin on narcotics, 36(1), 47–57. [Link]
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Zetterström, T., et al. (1986). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. European journal of pharmacology, 132(2-3), 271–280. [Link]
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Ferrucci, M., et al. (2019). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. International journal of molecular sciences, 20(17), 4243. [Link]
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Lechin, F., et al. (1980). Effect of amphetamine and fenfluramine on brain noradrenaline and MOPEG-SO4. Archives internationales de pharmacodynamie et de thérapie, 246(1), 53–64. [Link]
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Sankaran, K., et al. (2018). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Neuroscience, 379, 236–247. [Link]
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Invernizzi, R., et al. (1998). Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals. Neuroscience letters, 243(1-3), 9–12. [Link]
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Becker, J. B., & Cha, J. (1989). Estrous cycle-dependent variation in amphetamine-induced behaviors and striatal dopamine release assessed with microdialysis. Behavioral and neural biology, 52(3), 343–355. [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This quality is fundamentally dependent on the purity of its constituent parts, including the starting materials and intermediates. The compound 1-[4-(Trifluoromethyl)phenyl]propan-2-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity profile directly influence the efficacy, safety, and stability of the final drug product.[1]
The presence of impurities, even at trace levels, can have significant consequences.[2] These can arise from various sources, including unreacted starting materials, by-products from the synthesis, or degradation products.[3] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate rigorous control and characterization of impurities in drug substances and their intermediates.[4][5][6] This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a Certified Reference Material (CRM), employing a multi-modal analytical approach to ensure a robust and reliable assessment.
Methodology Rationale: A Triad of Analytical Excellence
A single analytical technique is rarely sufficient to build a complete purity profile. A robust assessment relies on orthogonal methods—different techniques that measure the same attribute through different physical principles. For this purpose, we have selected a triad of analytical powerhouses: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity and impurity profiling of non-volatile and thermally labile organic molecules.[7] We employ a Reverse-Phase (RP-HPLC) method, which is ideal for separating the target amine from potential process-related impurities based on differences in polarity.[8] Its high resolution and sensitivity make it indispensable for quantifying known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally suited for the analysis of volatile and semi-volatile compounds.[9] For amine-containing compounds like our target, derivatization is often required to improve chromatographic behavior and prevent peak tailing.[10][11] The coupling with a mass spectrometer provides definitive identification of impurities based on their mass fragmentation patterns, adding a layer of certainty that complements the quantitative data from HPLC.[1]
-
Quantitative NMR (qNMR): While HPLC and GC provide relative purity measurements, qNMR offers a direct, primary method for determining absolute purity (assay) without the need for a specific reference standard of the analyte itself.[9][12] By integrating the signal of the analyte against a certified internal standard of known concentration, we can achieve a highly accurate measure of the mass of the pure substance in the material. It also serves as an unequivocal tool for structural confirmation.[13][14]
Overall Analytical Workflow
The comprehensive purity assessment follows a structured, multi-step process designed to ensure data integrity and a holistic evaluation of the synthesized material.
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A Comparative Analysis of the Metabolic Profiles of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine (Norfenfluramine) in Different Species
Introduction: The Critical Role of Species-Specific Metabolism in Drug Development
1-[4-(Trifluoromethyl)phenyl]propan-2-amine, commonly known as norfenfluramine, is the primary active metabolite of the drug fenfluramine.[1][2] Understanding the metabolic fate of this compound across different preclinical species and its comparison to human metabolism is a cornerstone of modern drug development. Interspecies differences in drug metabolism are a major factor influencing both the pharmacokinetic and pharmacodynamic profiles of a therapeutic candidate.[3] These variations can lead to significant differences in efficacy and toxicity, making a thorough comparative metabolic analysis essential for the successful translation of preclinical data to clinical outcomes.[4] This guide provides an in-depth comparative analysis of the metabolic profiles of norfenfluramine in key preclinical species (rat, mouse, and dog) versus humans, supported by experimental data and methodologies. We will delve into the enzymatic pathways responsible for its biotransformation and discuss the implications of these species-specific metabolic profiles for drug development professionals.
Methodologies for Elucidating Metabolic Profiles
The characterization of a compound's metabolic profile relies on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques. The causality behind these experimental choices lies in creating a comprehensive picture of the drug's fate, from its initial enzymatic interactions to its ultimate excretion from the body.
In Vitro Metabolism Studies: A First Look at Biotransformation
In vitro systems provide a controlled environment to identify metabolic pathways and the enzymes involved, primarily Cytochrome P450 (CYP) enzymes.[5][6]
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
-
Preparation of Liver Microsomes: Liver microsomes, which are rich in CYP enzymes, are prepared from the livers of different species (e.g., human, rat, dog, mouse) through differential centrifugation.
-
Incubation: Norfenfluramine is incubated with the liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.[7]
-
Sample Quenching and Extraction: The reaction is stopped at various time points, and the metabolites are extracted from the incubation mixture using protein precipitation or liquid-liquid extraction.[8]
-
LC-MS/MS Analysis: The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[8]
This self-validating system allows for the direct comparison of metabolic rates and metabolite formation across species under identical conditions.
In Vivo Metabolism Studies: Understanding the Whole-Body Response
In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[3]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Dosing: Norfenfluramine is administered to the study animals (e.g., rats, dogs, mice) via a clinically relevant route, such as oral gavage or intravenous injection.[9][10]
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points.[2][11]
-
Sample Processing: Plasma is separated from blood, and all biological samples are processed to extract the drug and its metabolites.
-
Bioanalysis: The concentrations of norfenfluramine and its metabolites in the various biological matrices are determined using validated analytical methods like LC-MS/MS or gas chromatography (GC).[11][12]
The data from these studies provide a comprehensive view of the metabolic profile in a living system, offering insights into the exposure levels of different metabolites.
Comparative Metabolic Profiles of Norfenfluramine
The metabolism of norfenfluramine, while qualitatively similar in terms of the major pathways, exhibits significant quantitative differences across species. The primary routes of metabolism for norfenfluramine are N-oxygenation and hydroxylation.[7]
Key Metabolic Pathways
The metabolic pathways of norfenfluramine are primarily mediated by the Cytochrome P450 superfamily of enzymes.[5][13] While fenfluramine metabolism to norfenfluramine involves multiple CYPs including CYP2D6, CYP2B6, CYP1A2, and CYP2C19 in humans[7], the subsequent metabolism of norfenfluramine also appears to involve multiple pathways.[7]
dot
Caption: Primary metabolic pathway of fenfluramine to norfenfluramine.
Species-Specific Differences in Metabolite Formation
In vitro studies using liver microsomes have revealed notable differences in the number and quantity of norfenfluramine metabolites produced by different species.[7]
| Species | Number of Norfenfluramine Metabolites Detected (from Fenfluramine) | Key Observations |
| Human | 2 (including an N-oxide or hydroxylamine) | Lower in vitro intrinsic clearance compared to rat and dog.[7] |
| Rat | 7 | Evidence of hydroxylation, dehydrogenation, and glucuronidation not observed in human in vitro systems.[7] |
| Dog | 6 | Similar to rat, shows evidence of more extensive metabolism than humans in vitro.[7] |
| Mouse | - | Data suggests stereoselective N-deethylation of fenfluramine, leading to different norfenfluramine enantiomer ratios compared to humans and dogs.[1] |
Note: The number of metabolites is based on in vitro studies with fenfluramine as the parent compound.
These differences are significant. For instance, the presence of additional metabolic pathways in rodents, such as hydroxylation and dehydrogenation, can lead to a different portfolio of metabolites compared to humans.[7] This has direct implications for toxicology studies, as a metabolite that is abundant in a preclinical species but absent or minor in humans could lead to misleading safety data.[4]
Enzymatic Differences
The expression and activity of CYP450 enzymes vary considerably among species.[5] While CYP2D6 is a major enzyme in human fenfluramine metabolism[7], the orthologous enzymes in preclinical species can have different substrate specificities and activities. For example, while CYP2E1 shows relatively conserved activity across species, isoforms of CYP1A, -2C, -2D, and -3A exhibit significant interspecies differences.[5]
dot
Caption: Species-specific CYP450 enzymes involved in norfenfluramine metabolism.
Implications for Drug Development
The observed species differences in norfenfluramine metabolism have several critical implications for drug development:
-
Selection of Animal Models: No single animal species perfectly mimics human metabolism for fenfluramine and norfenfluramine.[2] Therefore, a careful evaluation of the metabolic profiles in multiple species is necessary to select the most appropriate models for efficacy and safety studies.
-
Human Dose Prediction: Differences in metabolic clearance rates between animals and humans can complicate the prediction of a safe and effective human dose.[3]
-
Metabolite Safety Testing (MIST): Regulatory agencies require that any human metabolite that is significantly more abundant than in preclinical safety species be independently evaluated for its toxicological potential.[4] The species-specific metabolic profiles of norfenfluramine highlight the importance of this guidance.
-
Drug-Drug Interactions: Since multiple CYP enzymes are involved in the metabolism of the parent compound and likely norfenfluramine itself, there is a potential for drug-drug interactions.[7][14] Understanding which enzymes are key in human metabolism is crucial for predicting and managing these risks.
Conclusion
The metabolic profile of this compound (norfenfluramine) exhibits significant and clinically relevant differences across species. While the primary metabolic pathways are generally conserved, the extent of metabolism and the specific enzymes involved vary, leading to quantitative and, in some cases, qualitative differences in the metabolite profiles. A thorough understanding of these species-specific metabolic pathways is not merely an academic exercise but a fundamental requirement for the rational design and execution of preclinical studies, the interpretation of toxicological data, and the ultimate success of a drug development program. The experimental approaches and comparative data presented in this guide underscore the necessity of a multi-species approach to metabolic profiling to de-risk and advance new therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a compound whose structural motifs—a halogenated aromatic ring and an amine group—necessitate careful waste management.
The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste handling that protects both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible for a research chemical, a conservative hazard assessment can be conducted by analyzing its structural components.
-
Trifluoromethyl-containing Aromatic Compounds : The trifluoromethyl group (-CF3) imparts significant chemical stability. Such halogenated organic compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1] Their combustion can produce hazardous byproducts like hydrogen fluoride.[2]
-
Amine Functionality : Phenylpropan-2-amine structures can exhibit physiological activity. Amines can be corrosive or irritant to skin and the respiratory tract.[3][4]
-
Toxicity : The toxicological properties of this specific molecule may not be fully characterized. Therefore, it is prudent to treat it as a hazardous substance with potential toxicity.[5][6] All chemical waste should be considered hazardous until confirmed to be non-hazardous.[7]
Based on this assessment, this compound must be managed as a regulated hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [1][8]
Immediate Safety and Handling for Disposal
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. All handling of this waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal absorption and skin irritation.[5][8] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes that can cause serious eye irritation or damage.[3][4][5] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from contamination.[9] |
| Respiratory | Use within a chemical fume hood | Minimizes inhalation exposure to vapors or aerosols. A certified respirator may be needed for spill cleanup. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following steps provide a clear workflow from the point of generation to final collection.
Step 1: Waste Identification and Classification
As per the Resource Conservation and Recovery Act (RCRA), a chemical becomes "waste" when it is no longer intended for use.[7][10] Chemical waste generators are responsible for classifying it as hazardous.[2] Given the properties of this compound, it should be classified as a hazardous waste. Your institution's Environmental Health and Safety (EHS) office can provide specific waste codes.
Step 2: Segregation of Waste Streams
Proper segregation is fundamental to safe chemical waste management.[11]
-
Do NOT mix this waste with other waste streams, particularly incompatible materials like acids or oxidizers, which could cause violent reactions.[12][13]
-
Keep halogenated organic waste separate from non-halogenated waste if required by your institution's waste management plan, as this can affect disposal routing and cost.[1][14]
-
Solid waste (contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste.[11]
Step 3: Container Selection and Labeling
The integrity of the waste container is critical to preventing leaks and spills.[13]
-
Container Choice : Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are generally appropriate.[12]
-
Labeling : The container must be labeled immediately upon the first addition of waste.[12] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound" (no abbreviations).
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The date when waste was first added (accumulation start date).[1]
-
The name of the principal investigator and laboratory location.
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[1][12]
-
The container must be kept closed at all times except when adding waste.[12][13]
-
Store the container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.
Step 5: Arranging for Final Disposal
Do not allow hazardous waste to accumulate indefinitely. Laboratories cannot store more than 55 gallons of hazardous waste at one time.[7]
-
Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department or licensed chemical waste contractor.[9]
-
Provide all necessary information accurately to the waste disposal personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Contamination Procedures
Accidental spills must be managed immediately and treated as hazardous waste.[7]
-
Alert Personnel : Notify colleagues in the immediate area.
-
Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to absorb the material.[9]
-
Collect Cleanup Materials : Carefully sweep or shovel the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, sealable container for disposal.[5][9]
-
Label and Dispose : Label the container as hazardous waste, listing all contents, and arrange for disposal through EHS.
Final Disposal Methodologies
The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. For halogenated organic compounds, the most common and effective method is high-temperature incineration .[4][15] This process is conducted in specially designed incinerators equipped with scrubbers and afterburners to neutralize acidic gases (like hydrogen fluoride) and ensure complete destruction of the organic molecule.[4] Landfilling in a designated hazardous waste landfill is another possibility, though incineration is often preferred for "forever chemicals" to achieve permanent elimination.[16]
Waste Minimization
A key component of responsible chemical management is waste minimization.[12][14] Laboratories should:
-
Purchase only the quantity of chemical required for specific projects.[7]
-
Maintain a clear and updated chemical inventory to avoid purchasing duplicates.[7]
-
To the extent possible, modify experiments to use smaller quantities or substitute with less hazardous materials.[7]
By adhering to these rigorous disposal protocols, researchers can ensure they are not only advancing science but also upholding their profound responsibility to maintain a safe and sustainable laboratory environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-[4-(Trifluoromethyl)phenyl]propan-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or sparsely documented compounds like 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, a substance of interest in synthetic chemistry, we operate under a crucial guiding principle: treat all compounds of unknown toxicity as potentially hazardous. This guide provides a comprehensive, experience-driven framework for the safe handling of this specific molecule, focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Analysis: Understanding the Molecule
-
Aromatic Amine: The presence of the propan-2-amine group suggests the compound may be a skin and eye irritant and potentially corrosive. Amines can be harmful if inhaled, causing respiratory irritation, or if absorbed through the skin.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common moiety in pharmaceuticals. While it imparts specific electronic properties, related compounds like 3-(Trifluoromethyl)phenol are known to cause severe skin burns and eye damage.[1]
-
General Precaution: Given the combination of these functional groups, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed or absorbed.[2][3]
This proactive hazard assessment mandates a stringent PPE protocol. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that laboratory workers are protected from chemical exposures, and this forms the regulatory backbone of our recommendations.[4][5][6]
Core PPE Protocol: A At-a-Glance Summary
This table summarizes the minimum required PPE for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and aerosols; superior to safety glasses which leave gaps.[7][8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum). | Prevents skin contact, which can lead to irritation and absorption. Nitrile offers broad protection for incidental contact.[7][9] |
| Body Protection | Chemical-resistant or flame-retardant lab coat, fully buttoned. | Shields skin and personal clothing from spills and splashes.[1][10] |
| Footwear | Fully enclosed, liquid-resistant shoes. | Protects feet from spills and dropped objects.[8] |
| Engineering Control | Certified Chemical Fume Hood. | Primary line of defense to prevent inhalation of vapors, dusts, or aerosols.[1] |
In-Depth Guidance: The "Why" Behind Your PPE Choices
Merely listing PPE is insufficient. True safety culture is built on understanding the causality behind each choice.
Eye and Face Protection
Standard safety glasses are inadequate. The potential for accidental splashes necessitates the use of chemical splash goggles that form a seal around the eyes. For procedures with a higher risk of splashing or exothermic reaction, such as handling quantities greater than a few grams or during a reaction quench, a face shield must be worn over the safety goggles .[8] This aligns with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).
Hand Protection: Beyond the Blue Nitrile Glove
Disposable nitrile gloves are the default for incidental contact, but they are not impervious.[7][9]
-
Immediate Removal: If a chemical splash occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair.
-
Double Gloving: For handling concentrated solutions or the neat compound, wearing two pairs of nitrile gloves is a prudent measure that provides an additional layer of protection against tears and rapid permeation.
-
Check Compatibility: For prolonged tasks, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used with the compound.
Respiratory Protection: The Primacy of Engineering Controls
All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[1] This engineering control is the primary method for preventing respiratory exposure.
A respirator should not be necessary under normal operating conditions. However, in the event of a large spill outside of the fume hood, a respirator may be required for cleanup. Use of a respirator mandates a formal Respiratory Protection Program as required by OSHA, which includes medical evaluation, fit testing, and training.[9] The NIOSH Pocket Guide to Chemical Hazards provides extensive guidance on respirator selection for various chemical classes.[11][12]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory.
Chemical Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Step-by-Step Disposal Protocol
The disposal of trifluoromethyl-containing compounds must be handled with care, treating them as hazardous waste.[1][13]
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management plan.[13]
-
Waste Collection:
-
Solid Waste: Collect contaminated items (gloves, pipette tips, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: this compound" and any solvents present.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Removal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal by a licensed contractor.[13] Under no circumstances should this chemical or its waste be poured down the drain.
Disposal Decision Workflow
By integrating this rigorous PPE protocol and systematic handling plan into your daily operations, you build a resilient safety culture that protects the most valuable asset in the laboratory: the scientist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
